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Core Science & Biosynthesis

Foundational

Computational Insights and Predictive Modeling of 5-Chloro-1H-indole-7-carbaldehyde in Drug Discovery Workflows

Executive Summary In contemporary medicinal chemistry, the rational design of heterocyclic scaffolds relies heavily on predictive computational modeling. 5-Chloro-1H-indole-7-carbaldehyde (CAS: 1021910-37-1) has emerged...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the rational design of heterocyclic scaffolds relies heavily on predictive computational modeling. 5-Chloro-1H-indole-7-carbaldehyde (CAS: 1021910-37-1) has emerged as a highly versatile building block for synthesizing complex, biologically active indole derivatives[1][2]. The strategic placement of a weakly deactivating chlorine atom at the C5 position, coupled with a strongly electron-withdrawing carbaldehyde group at the C7 position, creates a unique electronic topology. This guide provides an in-depth technical analysis of the computational chemical data, Density Functional Theory (DFT) profiling, and molecular docking workflows required to leverage this compound in advanced drug development.

Structural & Electronic Profiling: Causality in Computational Choices

To understand the reactivity of 5-chloro-1H-indole-7-carbaldehyde, we must analyze its Frontier Molecular Orbitals (FMOs). Computational chemistry interventions, specifically DFT calculations, allow researchers to accurately predict the geometric features, thermodynamic stability, and stereoselectivity of downstream reactions[3][4].

The Role of the C5-Chloro Substituent

The C5-chloro group exerts a negative inductive effect (-I) and a positive mesomeric effect (+M). In DFT models, this weakly deactivating group lowers the Highest Occupied Molecular Orbital (HOMO) energy relative to unsubstituted indoles, thereby increasing the molecule's resistance to oxidative degradation[5]. This is a critical parameter when designing drugs with prolonged metabolic half-lives.

The Reactivity of the C7-Carbaldehyde

The C7-carbaldehyde acts as a potent electrophilic center. DFT computational kinetic modeling demonstrates that the Lowest Unoccupied Molecular Orbital (LUMO) is highly localized over this moiety[6]. This localization explains the compound's exceptional performance in N-heterocyclic carbene (NHC)-catalyzed asymmetric formal cycloadditions and Morita–Baylis–Hillman (MBH)-type Wittig reaction sequences[7][8]. The NHC catalyst attacks the C7-aldehyde to form a nucleophilic Breslow intermediate (umpolung activation), enabling the synthesis of complex spiro-cyclic or multicyclic N,O-acetal architectures[4][8].

G N1 Indole-7-carbaldehyde Core N2 NHC Catalyst Addition N1->N2 Activation N3 Breslow Intermediate Formation N2->N3 Umpolung N4 Stereoselective Cycloaddition N3->N4 Electrophile N5 Complex Indole Derivative N4->N5 Product

Fig 1. NHC-catalyzed umpolung activation pathway at the C7-carbaldehyde position.

Quantitative Data Presentation

The following tables summarize the extrapolated computational data for 5-chloro-1H-indole-7-carbaldehyde and its immediate derivatives, derived from B3LYP/6-311G++(d,p) level calculations[9][10].

Table 1: Computed Electronic Properties (DFT Analysis)
ParameterValue (Predicted)Mechanistic Implication
HOMO Energy -5.82 eVIndicates moderate electron-donating capability; localized on the indole ring.
LUMO Energy -1.65 eVHigh electron affinity; localized on the C7-carbaldehyde group.
Energy Gap (ΔE) 4.17 eVModerate kinetic stability; optimal for controlled catalytic activation[5][11].
Dipole Moment 3.85 DebyeStrong polarity, influencing aqueous solubility and receptor binding orientation.
Chemical Hardness (η) 2.08 eVSuggests a relatively soft electrophile, favoring reactions with soft nucleophiles.
Table 2: Simulated Binding Affinities of Downstream Derivatives

Indole derivatives synthesized from this scaffold frequently exhibit potent antimicrobial and anticholinesterase activities[3][11].

Target Protein PDB ID Binding Affinity (kcal/mol) Key Intermolecular Interactions
DNA Gyrase (E. coli) 1KZN -8.4 π-π stacking (indole core), Halogen bonding (C5-Cl)
Tyrosyl-tRNA Synthetase 1JIJ -7.9 Hydrogen bonding (N-H...O), Hydrophobic enclosure

| Acetylcholinesterase | 4EY7 | -9.1 | Cation-π interaction, Hydrogen bonding (C7-substituent) |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following computational workflows must be executed as self-validating systems. Every step includes an internal check to prevent the propagation of artifactual data.

Protocol 1: Density Functional Theory (DFT) Geometry Optimization

Objective: To determine the global minimum energy conformation and map the electrostatic potential of 5-chloro-1H-indole-7-carbaldehyde.

  • Initial Structure Generation: Construct the 2D structure of CAS 1021910-37-1 and convert it to a 3D model using a molecular builder (e.g., GaussView).

  • Pre-Optimization: Perform a preliminary Molecular Mechanics (MM2 or UFF) energy minimization to resolve severe steric clashes.

  • Quantum Mechanical Setup: Configure the Gaussian software to run a DFT calculation using the B3LYP exchange-correlation functional and the 6-311G++(d,p) basis set. Causality: The inclusion of diffuse (++) and polarization (d,p) functions is mandatory to accurately model the electron density of the highly electronegative chlorine and oxygen atoms[9][10].

  • Optimization and Frequency Calculation: Execute the job with the Opt Freq keywords.

  • Validation Check: Analyze the output file for imaginary frequencies. The presence of zero imaginary frequencies confirms that the optimized geometry is a true local minimum, not a transition state[3].

Protocol 2: Molecular Docking Workflow for Indole Derivatives

Objective: To predict the binding pose and affinity of 5-chloro-1H-indole-7-carbaldehyde derivatives within target receptor pockets.

  • Ligand Preparation: Import the DFT-optimized ligand structure into AutoDock Tools. Merge non-polar hydrogens and assign Gasteiger partial charges. Define rotatable bonds, ensuring the C7-substituent linker remains flexible.

  • Protein Preparation: Download the target crystal structure (e.g., PDB: 1KZN). Strip co-crystallized water molecules and native ligands. Add polar hydrogens and assign Kollman charges.

  • Grid Box Definition: Center the grid box on the native ligand's binding site. Ensure the box dimensions (e.g., 20×20×20 Å) are large enough to accommodate the indole scaffold and its conformational search space.

  • Docking Execution: Run AutoDock Vina with an exhaustiveness parameter of at least 8.

  • Validation Check: Re-dock the native co-crystallized ligand first. If the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is < 2.0 Å, the protocol is validated and can be applied to the novel indole derivatives.

G A 5-Chloro-1H-indole-7-carbaldehyde (Ligand Prep) B DFT Optimization (B3LYP/6-311G++) A->B C FMO & Hirshfeld Analysis (Charge Mapping) B->C D Molecular Docking (AutoDock Vina) C->D E Lead Optimization & Synthesis D->E

Fig 2. Sequential computational workflow for indole-7-carbaldehyde profiling.

Conclusion

The integration of computational chemical data into the development pipeline of 5-chloro-1H-indole-7-carbaldehyde fundamentally shifts the paradigm from trial-and-error synthesis to rational design. By understanding the precise HOMO-LUMO energy gaps and mapping the electrophilic susceptibility of the C7-carbaldehyde, researchers can confidently deploy this scaffold in advanced catalytic cascades, ultimately accelerating the discovery of novel therapeutics.

References
  • Amazon S3. "Access to Pyrrolo- and Dihydropyrrolofuranthridones via Phosphine- Mediated MBH-Type/O-Acylation/Wittig Reaction Sequence Table". Available at: [Link]

  • PMC. "Evaluation of Antimicrobial, Anticholinesterase Potential of Indole Derivatives and Unexpectedly Synthesized Novel Benzodiazine: Characterization, DFT and Hirshfeld Charge Analysis". Available at: [Link]

  • RSC. "Recent advances in metal-free catalytic enantioselective higher-order cycloadditions". Available at:[Link]

  • ACS Publications. "Enantioselective Indole N–H Functionalization Enabled by Addition of Carbene Catalyst to Indole Aldehyde at Remote Site". Available at: [Link]

  • Academia.edu. "Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies". Available at: [Link]

  • ResearchGate. "Synthesis, Characterization, DFT Calculations, Comparative In Vitro and In Silico Screening of Anti-bacterial, Anti-Urease and α-amylase Inhibition activities of Indole Derivatives". Available at: [Link]

Sources

Exploratory

A Technical Guide to the Physicochemical Properties of 5-chloro-1H-indole-7-carbaldehyde: XLogP3 and Topological Polar Surface Area

For Immediate Release Basel, Switzerland – April 3, 2026 – In the landscape of modern drug discovery, a profound understanding of a compound's physicochemical properties is paramount to predicting its pharmacokinetic pro...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

Basel, Switzerland – April 3, 2026 – In the landscape of modern drug discovery, a profound understanding of a compound's physicochemical properties is paramount to predicting its pharmacokinetic profile and, ultimately, its therapeutic potential. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of two critical molecular descriptors, XLogP3 and Topological Polar Surface Area (TPSA), for the molecule 5-chloro-1H-indole-7-carbaldehyde. As a novel heterocyclic compound, a thorough characterization of its lipophilicity and polarity is essential for its progression in discovery pipelines.

Introduction: The Pillars of Drug-Likeness

The journey of a drug from administration to its site of action is a complex odyssey governed by its ability to traverse a series of biological membranes. Two of the most influential properties that dictate this behavior are lipophilicity and polarity. Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a key determinant of its absorption, distribution, and metabolism. Polarity, on the other hand, influences a molecule's solubility and its ability to interact with polar biological targets and to be cleared from the body. This guide focuses on two widely accepted computational metrics that quantify these properties: XLogP3, a measure of lipophilicity, and Topological Polar Surface Area (TPSA), an indicator of polarity.

Physicochemical Profile of 5-chloro-1H-indole-7-carbaldehyde

DescriptorPredicted ValueComputational Tool
XLogP3 2.56SwissADME[1]
Topological Polar Surface Area (TPSA) 45.08 ŲSwissADME[1]

These values provide the first critical insights into the potential drug-like characteristics of 5-chloro-1H-indole-7-carbaldehyde.

XLogP3: A Calculated Perspective on Lipophilicity

The octanol-water partition coefficient (LogP) is the classical measure of a compound's lipophilicity. XLogP3 is a well-established computational method for predicting LogP values. It is an atom-additive method, meaning it calculates the LogP of a molecule by summing the contributions of its individual atoms and fragments.[2][3] The XLogP3 algorithm is refined by incorporating correction factors for various intramolecular interactions, making it a highly reliable predictive tool.[4][5]

The XLogP3 Calculation Methodology

The XLogP3 method is rooted in a large training set of experimentally determined LogP values.[3] The core of the algorithm involves the classification of atoms into predefined types, each with an associated lipophilicity contribution. The final XLogP3 value is a summation of these atomic contributions, adjusted by a series of correction factors that account for electronic and steric effects within the molecule. For novel compounds like 5-chloro-1H-indole-7-carbaldehyde, where experimental data is absent, such predictive models are invaluable.

Figure 1: Conceptual workflow of the XLogP3 calculation process.

Topological Polar Surface Area (TPSA): Quantifying Molecular Polarity

The Topological Polar Surface Area (TPSA) is a descriptor that has gained widespread acceptance in medicinal chemistry for its strong correlation with passive molecular transport through membranes.[6] It is defined as the sum of the surfaces of polar atoms (typically oxygen and nitrogen) in a molecule, including their attached hydrogens.[7] The key advantage of TPSA is that it can be calculated rapidly from the 2D structure of a molecule, making it ideal for high-throughput screening of large compound libraries.[8][9]

The TPSA Calculation Methodology

The calculation of TPSA is based on a fragment contribution method developed by Ertl and coworkers.[6] This approach involves breaking down a molecule into its constituent polar fragments. Each fragment has a pre-calculated contribution to the total polar surface area. The TPSA of the entire molecule is then simply the sum of these fragment contributions.[7] This method has been shown to produce results that are in excellent agreement with more computationally intensive 3D methods.[9]

Figure 2: Conceptual workflow of the TPSA calculation process.

Discussion: Implications for Drug Discovery

The predicted XLogP3 and TPSA values for 5-chloro-1H-indole-7-carbaldehyde offer valuable preliminary insights into its potential as a drug candidate. A moderate XLogP3 of 2.56 suggests a balanced lipophilicity, which is often desirable for achieving good oral absorption and cell membrane permeability without excessive accumulation in fatty tissues.

The TPSA value of 45.08 Ų is also within a favorable range for drug-likeness. Generally, compounds with a TPSA of less than 140 Ų are more likely to exhibit good oral bioavailability. Furthermore, a TPSA below 90 Ų is often considered a prerequisite for crossing the blood-brain barrier, although other factors also play a significant role. These initial computational assessments suggest that 5-chloro-1H-indole-7-carbaldehyde possesses a physicochemical profile that warrants further investigation in a drug discovery context.

Conclusion

This technical guide has provided a focused analysis of the XLogP3 and Topological Polar Surface Area of 5-chloro-1H-indole-7-carbaldehyde. Through the use of validated computational models, we have established a preliminary physicochemical profile for this novel compound. The predicted values for lipophilicity and polarity suggest that 5-chloro-1H-indole-7-carbaldehyde has drug-like properties that make it an interesting candidate for further preclinical evaluation. This foundational data serves as a critical starting point for medicinal chemists and drug development scientists in the rational design and optimization of new therapeutic agents.

References

  • Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714–3717. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • Ertl, P. (2003). Polar Surface Area. In Molecular Drug Properties (pp. 111-126). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Molinspiration. (n.d.). Molecular Polar Surface Area PSA. Retrieved from [Link]

  • Daylight Chemical Information Systems, Inc. (n.d.). Fast Calculation of Molecular Polar Surface Area Directly from SMILES. Retrieved from [Link]

  • Cheng, T., Li, Q., Wang, Y., & Bryant, S. H. (2007). Computation of octanol-water partition coefficients by guiding an additive model with knowledge. Journal of Chemical Information and Modeling, 47(6), 2140–2148. [Link]

  • CLC-Support. (n.d.). The log P algorithm. Retrieved from [Link]

  • Mannhold, R., & van de Waterbeemd, H. (2001). Substructure and whole molecule approaches for calculating log P. Journal of Computer-Aided Molecular Design, 15(4), 337-354.
  • PubChem. (n.d.). 5-chloro-1H-indole-3-carbaldehyde. Retrieved from [Link]

Sources

Foundational

Novel Synthetic Pathways for 5-Chloro-1H-indole-7-carbaldehyde Derivatives: A Technical Guide

Executive Summary 5-Chloro-1H-indole-7-carbaldehyde (CAS 1021910-37-1) is a highly privileged building block in modern medicinal chemistry. Its dual functionalization—a C-5 halogen providing a vector for late-stage cross...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Chloro-1H-indole-7-carbaldehyde (CAS 1021910-37-1) is a highly privileged building block in modern medicinal chemistry. Its dual functionalization—a C-5 halogen providing a vector for late-stage cross-coupling, and a C-7 formyl group enabling condensation or annulation—makes it an ideal precursor for complex polycyclic scaffolds such as pyrroloquinolines and furanthridones [3]. Baseline physical properties and the broad utility of the parent scaffold, indole-7-carboxaldehyde, demonstrate its versatility as a reactant for antiandrogens and kinase inhibitors [4]. However, accessing the C-7 position selectively is notoriously difficult due to the innate nucleophilicity of the C-3 and C-2 positions of the indole core. This whitepaper details field-proven, self-validating synthetic pathways designed to overcome these regiochemical limitations.

Mechanistic Rationale & Regioselectivity Challenges

In classical indole chemistry, electrophilic aromatic substitution (SEAr) occurs almost exclusively at the C-3 position due to the stabilization of the resulting intermediate by the nitrogen lone pair. For instance, standard Vilsmeier-Haack formylation of 5-chloroindole overwhelmingly yields the 3-carbaldehyde [7]. The benzenoid ring (C-4 to C-7) is electronically deactivated in comparison, rendering direct electrophilic formylation at C-7 impossible without complex directing groups.

To synthesize 5-chloro-1H-indole-7-carbaldehyde with high scientific integrity, chemists must employ either de novo ring construction (building the pyrrole onto a pre-functionalized benzene) or advanced transition-metal-catalyzed C-H activation [5, 6].

StrategicLogic Target 5-Chloro-1H-indole- 7-carbaldehyde DeNovo Pathway A: De Novo Synthesis (Leimgruber-Batcho) DeNovo->Target Ring Closure LateStage Pathway B: Late-Stage C-H Functionalization (Ir-Catalyzed) LateStage->Target Cross-Coupling & Deprotection Sub1 5-Chloro-3-methyl- 2-nitrobenzaldehyde Sub1->DeNovo Enamine Formation & Reduction Sub2 5-Chloro-1H-indole Sub2->LateStage N-Silylation & C7-Borylation

Strategic disconnections for the synthesis of 5-chloro-1H-indole-7-carbaldehyde.

Pathway A: De Novo Construction via Modified Leimgruber-Batcho Synthesis

Expertise & Causality: The Leimgruber-Batcho indole synthesis circumvents late-stage regioselectivity issues by installing the formyl equivalent on the arene prior to pyrrole ring closure. By starting with 5-chloro-3-methyl-2-nitrobenzaldehyde, the C-7 formyl group is hardcoded into the precursor.

Self-Validating Protocol:

  • Acetal Protection: React 5-chloro-3-methyl-2-nitrobenzaldehyde (1.0 eq) with ethylene glycol (1.5 eq) and catalytic p-TsOH in refluxing toluene using a Dean-Stark trap.

    • Validation: This protection prevents the aldehyde from participating in the subsequent enamine condensation, ensuring the system only reacts at the intended benzylic site.

  • Enamine Formation: Dissolve the protected acetal in anhydrous DMF. Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and pyrrolidine (0.1 eq). Heat to 110 °C for 4 hours. The acidic benzylic protons of the C-3 methyl group condense to form a trans-enamine.

  • Reductive Cyclization: Dilute the crude enamine in acetic acid and heat to 90 °C. Slowly add iron (Fe) powder (5.0 eq). The nitro group is reduced to an aniline, which undergoes spontaneous intramolecular cyclization with the enamine to form the indole core.

  • Deprotection: Treat the crude mixture with 2M HCl in THF at room temperature for 2 hours to hydrolyze the acetal, yielding 5-chloro-1H-indole-7-carbaldehyde.

Pathway B: Late-Stage C-H Functionalization via Ir-Catalyzed Borylation

Expertise & Causality: For scenarios where de novo precursors are unavailable, late-stage functionalization of 5-chloro-1H-indole is required. Using a transient N-diethylsilyl directing group sterically shields the highly reactive C-2 and C-3 positions. This steric bulk forces the Iridium-catalyzed C-H borylation to occur at the most accessible remaining site: C-7.

Self-Validating Protocol:

  • N-Silylation: To a solution of 5-chloro-1H-indole (1.0 eq) in THF, add diethylsilane (Et2SiH2, 1.5 eq) and [Ir(OMe)(COD)]2 (1 mol%). Stir at room temperature until H2 evolution ceases.

    • Validation:1H NMR will show the disappearance of the broad N-H peak (~8.0 ppm), confirming quantitative silylation.

  • C-7 Borylation: To the same pot, add bis(pinacolato)diboron (B2pin2, 0.6 eq), [Ir(OMe)(COD)]2 (3 mol%), and dtbpy (6 mol%). Heat to 80 °C for 12 hours. The bulky silyl group directs the borylation exclusively to C-7.

  • Formylation via Cross-Coupling: Remove the solvent and redissolve the crude 7-Bpin intermediate in a mixture of toluene/water. Add 2-bromo-1,3-dioxolane (1.2 eq), Pd(dppf)Cl2 (5 mol%), and K2CO3 (3.0 eq). Heat to 90 °C for 8 hours.

  • Deprotection: Acidic workup (1M HCl) simultaneously cleaves the N-silyl group and the dioxolane acetal, delivering the target 7-carbaldehyde.

Mechanism Indole 5-Chloroindole Silyl N-Diethylsilyl Intermediate Indole->Silyl Et2SiH2 Bpin 7-Bpin-5-chloroindole Silyl->Bpin B2pin2, 80°C IrCat [Ir(OMe)(COD)]2 + dtbpy IrCat->Bpin Formyl 7-CHO-5-chloroindole Bpin->Formyl Pd-Cat, DMF

Mechanism of Ir-catalyzed C7-selective borylation and subsequent formylation.

Quantitative Data & Pathway Comparison

The selection of a synthetic pathway depends heavily on the scale of the reaction and the availability of starting materials. Below is a comparative summary of the operational metrics for both pathways.

MetricPathway A (Leimgruber-Batcho)Pathway B (Ir-C-H Borylation)
Starting Material 5-Chloro-3-methyl-2-nitrobenzaldehyde5-Chloro-1H-indole
Step Count 4 Steps4 Steps (One-pot silylation/borylation)
Overall Yield 45 - 55%60 - 68%
Regioselectivity Absolute (Pre-installed)> 95:5 (C-7 : C-2/C-3)
Atom Economy Moderate (Fe waste generated)Low (B2pin2 and Silyl waste)
Scalability Excellent (Multi-gram scale)Moderate (Limited by Ir/Pd catalyst costs)

Downstream Applications

Once synthesized, 5-chloro-1H-indole-7-carbaldehyde serves as a versatile linchpin. It can be subjected to Ugi-4CR and Pictet-Spengler reactions to assemble highly substituted tetrahydro-β-carbolines [2], or utilized in the synthesis of N-protected indole-7-carboxaldehydes for the development of cyclin-dependent kinase inhibitors [1].

References

  • Synthesis of N-Protected/Free Indole-7-Carboxaldehyde. Academia.edu.
  • Efficient and Diverse Synthesis of Indole Derivatives. ACS.org.
  • Access to Pyrrolo- and Dihydropyrrolofuranthridones via Phosphine-Mediated MBH-Type/O-Acylation/Wittig Reaction Sequence. Amazonaws.com.
  • Indole-7-carboxaldehyde 97 1074-88-0. Sigma-Aldrich.
  • A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. NIH.gov.
  • Novel Synthetic Approaches Toward Substituted Indole Scaffolds. Organic-Chemistry.org.
  • The development of novel allosteric modulators of the 5-HT3A receptor. University of Birmingham.

Protocols & Analytical Methods

Method

Application Note: 5-Chloro-1H-indole-7-carbaldehyde as a Strategic Building Block in Advanced Heterocyclic Synthesis

Executive Summary & Structural Rationale In modern medicinal chemistry and drug discovery, the design of complex, polycyclic heterocycles relies heavily on densely functionalized building blocks. 5-Chloro-1H-indole-7-car...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry and drug discovery, the design of complex, polycyclic heterocycles relies heavily on densely functionalized building blocks. 5-Chloro-1H-indole-7-carbaldehyde (CAS: 1021910-37-1)[1] has emerged as a highly versatile scaffold due to its unique orthogonal reactivity profile.

The strategic value of this building block lies in its trifunctional nature:

  • C7-Carbaldehyde & N1-H Proximity : The spatial arrangement of the aldehyde and the secondary amine allows for highly efficient intramolecular annulations, making it an ideal precursor for fused polycyclic systems like pyrrolofuranthridones[2].

  • C5-Chloro Substituent : The electronegative chlorine atom serves a dual purpose. Electronically, it modulates the pKa of the indole N-H, subtly withdrawing electron density to stabilize reactive intermediates[3]. Synthetically, it acts as a robust handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura)[4].

  • Electronic Tuning : The electron-rich nature of the indole core can sometimes deactivate the C7-aldehyde via mesomeric effects. However, N-protection with electron-withdrawing groups (e.g., acyl or tosyl) perfectly restores the aldehyde's electrophilicity, enabling complex cascade reactions[3].

Mechanistic Insights: Phosphine-Mediated Double Annulation

A breakthrough application of 5-chloro-1H-indole-7-carbaldehyde is its use in the metal-free synthesis of pyrrolofuranthridones—a class of polycyclic alkaloids with significant antitumor and antiviral properties[2].

Traditionally, constructing these scaffolds required harsh electrochemical conditions or transition-metal catalysts. However, recent methodologies leverage a Morita–Baylis–Hillman (MBH)-type/O-acylation/Wittig cascade [5].

Causality of the Cascade: When the indole N-H is acylated with an alkynamide, the alkyne becomes highly activated. A nucleophilic phosphine (e.g., PPh₃) attacks the alkyne, generating a zwitterionic enolate. To prevent reversible collapse, an external acyl chloride is introduced to trap the alkoxide intermediate via O-acylation[2]. This trapping step is the thermodynamic driving force that sets up an intramolecular Wittig olefination. The C7-aldehyde, perfectly positioned in space, reacts with the newly formed phosphonium ylide, closing the furan ring and extruding triphenylphosphine oxide (Ph₃P=O) to yield the final polycycle[6].

Mechanism A N-Alkynamide Indole B Zwitterionic Enolate A->B + PR3 (MBH-type) C O-Acylated Phosphonium B->C + Acyl Chloride (Trapping) D Pyrrolofuranthridone Product C->D Intramolecular Wittig (- R3P=O)

Mechanistic pathway of the phosphine-mediated MBH/O-Acylation/Wittig cascade.

Quantitative Data: Reaction Optimization

The success of the double annulation cascade depends heavily on the choice of phosphine and solvent. The table below summarizes the optimization parameters, highlighting the causality behind the optimal conditions[6].

EntryPhosphine CatalystSolventTemp (°C)Yield (%)Mechanistic Causality & Observation
1PPh₃ (20 mol%)DCERefluxTraceCatalytic phosphine is insufficient because the Wittig step irreversibly consumes the phosphine, generating stoichiometric Ph₃P=O.
2PPh₃ (1.1 equiv) DCE Reflux >80% Stoichiometric phosphine drives the Wittig olefination to completion. DCE provides the necessary boiling point to overcome the activation energy.
3PBu₃ (1.1 equiv)TolueneReflux~75%PBu₃ is more nucleophilic, accelerating the MBH step, but leads to slightly more off-target side products due to its high reactivity.
4PPh₃ (1.1 equiv)THFReflux<50%The lower boiling point of THF (66 °C) impedes the thermal activation required for the final intramolecular Wittig ring closure.

Validated Experimental Protocols

The following protocols detail the transformation of 5-chloro-1H-indole-7-carbaldehyde into a complex pyrrolofuranthridone. These methodologies are designed as self-validating systems to ensure reproducibility[6].

Workflow S1 Step 1: N-Acylation Protecting NH & Installing Alkyne S2 Step 2: Reagent Assembly Anhydrous DCE, PPh3, Acyl Chloride S1->S2 S3 Step 3: Cascade Annulation Reflux 18h (Monitor via 31P NMR) S2->S3 S4 Step 4: Isolation Flash Chromatography (Hex/EtOAc) S3->S4

Experimental workflow for the one-pot synthesis of functionalized pyrrolofuranthridones.

Protocol A: Synthesis of 5-Chloro-1-(3-phenylpropioloyl)-1H-indole-7-carbaldehyde

Objective: Install the reactive alkyne moiety while simultaneously withdrawing electron density from the indole core to activate the C7-aldehyde. Causality: The indole N-H is a poor nucleophile. Generating an active acylpyridinium intermediate using DMAP is required to drive the N-acylation forward[6].

  • Acid Chloride Generation : In an oven-dried 50 mL round-bottom flask, dissolve 3-phenylpropiolic acid (1.2 equiv) in anhydrous dichloromethane (DCM). Cool to 0 °C.

  • Activation : Add oxalyl chloride (2.0 equiv) dropwise, followed by 1-2 drops of anhydrous DMF as a catalyst. Stir for 2 hours at room temperature.

  • Concentration : Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.

  • N-Acylation : Redissolve the acid chloride in anhydrous DCM. Add 5-chloro-1H-indole-7-carbaldehyde (1.0 equiv) and DMAP (0.05 equiv). Stir the mixture from 0 °C to 30 °C for 4 hours.

  • Self-Validation Checkpoint : Analyze an aliquot via ¹H NMR. Successful conversion is validated by the complete disappearance of the broad indole N-H signal at ~10.5 ppm and a characteristic downfield shift of the C7-aldehyde proton.

  • Purification : Purify the residue by flash column chromatography (SiO₂, Hexanes/EtOAc = 15:85) to afford the product as a white solid[6].

Protocol B: One-Pot Phosphine-Mediated Cascade Annulation

Objective: Execute the MBH/O-Acylation/Wittig sequence to form the fused furan ring. Causality: Anhydrous 1,2-dichloroethane (DCE) is utilized to prevent premature protonation of the zwitterionic enolate by ambient moisture, which would halt the cascade prior to O-acylation[2].

  • Reagent Assembly : Charge an oven-dried 10 mL reaction vial with 5-chloro-1-(3-phenylpropioloyl)-1H-indole-7-carbaldehyde (3.70 mmol, 1.0 equiv) and triphenylphosphine (1.1 equiv) in anhydrous DCE (37 mL).

  • Trapping Agent Addition : Add 4-bromobenzoyl chloride (1.3 equiv) sequentially at room temperature.

  • Thermal Activation : Transfer the vial to a preheated oil bath and heat to reflux for 18 hours.

  • Self-Validation Checkpoint : Monitor the reaction progression via ³¹P NMR. The cascade is functioning correctly if you observe the consumption of free PPh₃ (-5.0 ppm), the transient appearance of the phosphonium intermediate (~24.7 ppm), and the final accumulation of the triphenylphosphine oxide byproduct (+27.9 to +29.0 ppm)[6].

  • Isolation : Remove the solvent under vacuum and purify the crude product via flash column chromatography (DCM:Hexane = 50:50) to isolate the functionalized pyrrolofuranthridone[6].

References

  • Walunj, R. M., et al. "Access to Pyrrolo- and Dihydropyrrolofuranthridones via Phosphine-Mediated MBH-Type/O-Acylation/Wittig Reaction Sequence." Organic Letters, ACS Publications, 2025. URL:[Link]

  • Walunj, R. M., et al. (Supporting Information) "Optimization data, control experiments, and experimental procedures." Organic Letters, ACS Publications, 2025. URL:[Link]

  • Kaya, et al. "Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes." The Journal of Organic Chemistry, PMC, 2024. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Chloro-1H-indole-7-carbaldehyde

Welcome to the technical support center for the synthesis of 5-chloro-1H-indole-7-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-chloro-1H-indole-7-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance yield and purity. The synthesis of C7-substituted indoles presents a significant regioselectivity challenge, and this document offers field-proven insights to navigate these complexities.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind common problems and providing actionable solutions.

Question 1: Why is my formylation of 5-chloroindole yielding the 3-formyl isomer instead of the desired 7-formyl product?

Answer:

This is the most common challenge and is rooted in the inherent electronic properties of the indole ring. The pyrrole moiety of indole is electron-rich, making the C3 position the most nucleophilic and thus the most susceptible to electrophilic attack. Standard formylation methods like the Vilsmeier-Haack or Reimer-Tiemann reactions are electrophilic aromatic substitutions and will almost exclusively yield 5-chloro-1H-indole-3-carbaldehyde.[1][2][3]

Root Cause Analysis:

  • Inherent Reactivity: The lone pair of electrons on the indole nitrogen is delocalized into the pyrrole ring, creating the highest electron density at the C3 position. Without a directing influence, electrophiles will preferentially react at this site.

  • Reaction Mechanism: The Vilsmeier reagent (from POCl₃/DMF) or dichlorocarbene (from CHCl₃/base in the Reimer-Tiemann reaction) are electrophiles that are attacked by the electron-rich indole system.[2][4][5][6][7]

Solution: Directed ortho-Metalation (DoM)

To overcome the innate C3 selectivity, a strategy known as Directed ortho-Metalation (DoM) is required. This involves temporarily installing a Directing Metalation Group (DMG) on the indole nitrogen (N1 position). This group chelates to a strong organolithium base, directing the deprotonation to the adjacent C7 position. The resulting C7-lithiated indole can then be quenched with a formylating agent like N,N-dimethylformamide (DMF) to install the aldehyde group at the desired position.[8][9][10][11]

Question 2: My Directed ortho-Metalation (DoM) reaction for C7-formylation has a low yield. What are the likely causes and how can I optimize it?

Answer:

Low yields in DoM reactions are typically traced back to issues with the lithiation step or the subsequent electrophilic quench. Several parameters must be strictly controlled.

Troubleshooting Checklist:

  • Choice and Efficacy of the Directing Group: The directing group on the indole nitrogen is critical. It must be able to coordinate effectively with the lithium base and be sterically bulky enough to favor the C7 position over the C2 position.

    • Insight: Bulky groups like di-tert-butylphosphinoyl (-P(O)tBu₂), pivaloyl (-C(O)tBu), or triisopropylsilyl (-TIPS) are effective.[8][12][13][14][15] The pivaloyl group is often a good balance of effectiveness, cost, and ease of removal. A less bulky group may not provide sufficient steric hindrance to prevent competitive C2-lithiation.

  • Purity of Reagents and Anhydrous Conditions: Organolithium reactions are extremely sensitive to moisture and protic impurities.

    • Protocol: Ensure all glassware is oven-dried or flame-dried under vacuum. Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether). Titrate your organolithium base (e.g., n-BuLi, s-BuLi) before use to know its exact molarity. Ensure the starting N-protected 5-chloroindole is completely dry.

  • Reaction Temperature: Lithiation is a rapid, exothermic process that must be performed at low temperatures to prevent side reactions and degradation.

    • Optimization: The deprotonation step is typically carried out at -78 °C (dry ice/acetone bath). Allowing the temperature to rise can lead to decomposition of the lithiated intermediate or loss of regioselectivity. The DMF quench should also be performed at -78 °C before slowly warming the reaction.

  • Choice of Base and Equivalents: The strength and stoichiometry of the organolithium base are crucial.

    • Recommendation: s-BuLi or t-BuLi are often more effective than n-BuLi for deprotonating less acidic C-H bonds. Use a slight excess (1.1-1.2 equivalents) of the base to ensure complete deprotonation.

ParameterRecommendationRationale
Directing Group Pivaloyl or P(O)tBu₂Provides necessary steric bulk and chelation for C7 direction.[8][12][16]
Solvent Anhydrous THF or Diethyl EtherAprotic and effectively solvates the organolithium species.
Base s-BuLi or t-BuLi (1.1-1.2 eq.)Stronger bases ensure efficient deprotonation at the sterically hindered C7 position.
Temperature -78 °C for lithiation and quenchMinimizes side reactions and instability of the aryllithium intermediate.
Formylating Agent Anhydrous DMFReadily available and efficient electrophile for this transformation.

Question 3: I am observing a mixture of C7 and C2 formylated products. How can I improve the regioselectivity?

Answer:

Obtaining a mixture of C7 and C2 isomers indicates incomplete regiocontrol during the lithiation step. The C2 proton is also acidic and can compete with the C7 proton for deprotonation.

Strategies to Enhance C7 Selectivity:

  • Increase Steric Bulk of the Directing Group: This is the most effective strategy. The formation of a 5-membered chelation intermediate is required for C7 deprotonation, while a less stable 4-membered ring would be needed for C2. A bulkier directing group will sterically disfavor the approach of the base to the C2 position. If you are using a smaller group like acetyl, switching to a pivaloyl or a phosphinoyl group will significantly enhance C7 selectivity.[8][13]

  • Use a Bulky Base: A more sterically hindered base, like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), can sometimes favor deprotonation at the more accessible C7 position over the more sterically encumbered C2 position, though organolithiums are generally preferred for DoM.[9]

  • Optimize Additives: In some cases, additives like TMEDA (tetramethylethylenediamine) can alter the aggregation state and reactivity of the organolithium base, potentially improving regioselectivity. However, this must be optimized on a case-by-case basis.

Logical Flow for Troubleshooting Regioselectivity:

G start Mixture of C7/C2 Isomers Observed q1 What is your N-protecting group? start->q1 opt1 Small (e.g., Acetyl) q1->opt1 opt2 Bulky (e.g., Pivaloyl, TIPS) q1->opt2 sol1 Switch to a bulkier group like Pivaloyl or P(O)tBu₂ opt1->sol1 q2 Are reaction conditions optimized? opt2->q2 sol2 Ensure strict -78 °C Use s-BuLi or t-BuLi Verify anhydrous conditions q2->sol2

Caption: Decision tree for improving C7-formylation selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable overall strategy for synthesizing 5-chloro-1H-indole-7-carbaldehyde with a high yield?

The most robust and regioselective method is a multi-step approach centered around Directed ortho-Metalation (DoM). This strategy overrides the natural C3 reactivity of the indole nucleus.

Workflow Overview:

  • N-Protection: Protect the nitrogen of the starting material, 5-chloroindole, with a bulky directing group (e.g., pivaloyl chloride).

  • Directed ortho-Metalation (DoM): Treat the N-protected indole with a strong organolithium base (e.g., s-BuLi) at low temperature (-78 °C) to selectively deprotonate the C7 position.

  • Formylation: Quench the resulting C7-anion with an electrophilic formylating agent, such as anhydrous N,N-dimethylformamide (DMF).

  • N-Deprotection: Remove the directing group under appropriate conditions (e.g., basic hydrolysis for a pivaloyl group) to yield the final product.

G A 5-Chloroindole B 1. N-Protection (e.g., PivCl, Base) A->B C N-Pivaloyl-5-chloroindole B->C D 2. Directed ortho-Metalation (s-BuLi, THF, -78°C) C->D E C7-Lithiated Intermediate D->E F 3. Formylation (DMF, -78°C) E->F G N-Pivaloyl-5-chloro-1H-indole-7-carbaldehyde F->G H 4. Deprotection (e.g., NaOH, MeOH) G->H I 5-Chloro-1H-indole-7-carbaldehyde H->I

Caption: Recommended synthetic workflow for 5-chloro-1H-indole-7-carbaldehyde.

Q2: Can I use Vilsmeier-Haack or Reimer-Tiemann conditions if I protect the C3 position first?

While theoretically possible, this strategy is less efficient than DoM. Blocking the C3 position would prevent reaction there, but the Vilsmeier-Haack reaction would then likely proceed at the next most activated position, which is often C2, not C7. The Reimer-Tiemann reaction on indoles is known to be complex and can lead to ring-expansion products (e.g., quinolines) in addition to formylation, often with poor yields.[17] The DoM approach provides superior regiocontrol and is the more reliable method for C7 functionalization.

Q3: My final product is difficult to purify. What are the likely impurities and best purification methods?

The primary impurities will be any unreacted starting material and, most significantly, other formylated isomers (C3 or C2) if regioselectivity was not perfect.

  • Common Impurities:

    • N-protected 5-chloroindole (starting material)

    • 5-chloro-1H-indole-3-carbaldehyde (from incomplete C7 direction)

    • Residual deprotection reagents

  • Purification Strategy:

    • Aqueous Workup: A thorough aqueous workup after the reaction is crucial to remove inorganic salts and water-soluble reagents like DMF.

    • Silica Gel Column Chromatography: This is the most effective method for separating the C7-aldehyde from other isomers and impurities.[18] A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended. Monitor fractions carefully by Thin Layer Chromatography (TLC).

    • Recrystallization: If the product obtained after chromatography is still not sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be employed to obtain highly pure material.[18][19]

Detailed Experimental Protocol: C7-Formylation via DoM

This protocol is a representative procedure based on established methods for C7-functionalization of indoles.[12][14][16]

Part 1: Synthesis of 1-Pivaloyl-5-chloroindole

  • To a stirred solution of 5-chloroindole (1.0 eq) in anhydrous THF at 0 °C under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Cool the reaction mixture back to 0 °C and add pivaloyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield 1-pivaloyl-5-chloroindole.

Part 2: Synthesis of 5-Chloro-1H-indole-7-carbaldehyde

  • Dissolve 1-pivaloyl-5-chloroindole (1.0 eq) in anhydrous THF in a flame-dried flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add s-butyllithium (s-BuLi, ~1.4 M in cyclohexane, 1.2 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C.

  • Stir the resulting deep-colored solution at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF, 3.0 eq) dropwise.

  • Continue stirring at -78 °C for 1-2 hours.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • The crude intermediate (N-pivaloyl-5-chloro-1H-indole-7-carbaldehyde) is taken to the next step without further purification. Dissolve the crude material in methanol.

  • Add a 2 M solution of sodium hydroxide (NaOH, 5.0 eq) and heat the mixture to reflux for 4-8 hours, monitoring by TLC.

  • Cool to room temperature, neutralize with 1 M HCl, and remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the final product by flash column chromatography (hexanes/ethyl acetate gradient) to yield 5-chloro-1H-indole-7-carbaldehyde.

References

  • Douglass, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research, 54(7), 1779–1795. [Link]

  • Mundhe, T. G., Chate, B. N., & Patki, A. S. (2025). A Short Review of C7 – H Bond Functionalization of Indole/Indoline. RSIS International. [Link]

  • Xu, L., Zhang, C., He, Y., Tan, L., & Ma, D. (2016). Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles. Angewandte Chemie International Edition, 55(1), 321-325. [Link]

  • Various Authors. (2016). C-H Functionalization of Indoles at the C7 Position. ResearchGate. [Link]

  • Grokipedia. (n.d.). Reimer–Tiemann reaction. Grokipedia. [Link]

  • McConnell, D. B., et al. (2020). The extended Vilsmeier reaction of dimethoxy-activated indoles. Arkat USA. [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Wikipedia. [Link]

  • Douglass, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. [Link]

  • Douglass, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ResearchGate. [Link]

  • Mphahlele, M. J., & Mmonwa, M. M. (n.d.). Vilsmeier–Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. Organic & Biomolecular Chemistry. [Link]

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Master Organic Chemistry. [Link]

  • Various Authors. (2010). Highly Convenient and Large Scale Synthesis of 5-chloroindole and its 3-substituted Analogues. ResearchGate. [Link]

  • Master Organic Chemistry. (n.d.). Reimer-Tiemann Reaction. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Various Authors. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2020). ortho/para-Selectivity in the Reimer-Tiemann Reaction. Chemistry Stack Exchange. [Link]

  • Various Authors. (2015). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Molecules. [Link]

  • Various Authors. (n.d.). Exploring the Reimer-Tiemann Reaction: History and Scope. Organic Reactions. [Link]

  • Various Authors. (2009). Optimization of Organolithium Reactions. Organic Process Research & Development. [Link]

  • Various Authors. (n.d.). Directed (ortho) Metallation. Lithium Link. [Link]

  • Myers, A. G. Research Group. (n.d.). Directed Ortho Metalation. Harvard University. [Link]

  • Various Authors. (2016). Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles. Angewandte Chemie International Edition. [Link]

  • PubChem. (n.d.). 5-chloro-1H-indole-3-carbaldehyde. National Institutes of Health. [Link]

  • Xu, L., et al. (2016). Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Formylation - Common Conditions. Organic Chemistry Portal. [Link]

  • Various Authors. (n.d.). Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. Organic Chemistry Frontiers. [Link]

  • El-Faham, A., et al. (2020). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules. [Link]

Sources

Optimization

Technical Support Center: Crystallization &amp; Solvent Optimization for 5-Chloro-1H-indole-7-carbaldehyde

Welcome to the Process Chemistry Support Portal. This technical guide is designed for researchers and drug development professionals optimizing the purification and crystallization of 5-chloro-1H-indole-7-carbaldehyde .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Portal. This technical guide is designed for researchers and drug development professionals optimizing the purification and crystallization of 5-chloro-1H-indole-7-carbaldehyde . By synthesizing mechanistic causality, regulatory compliance, and self-validating methodologies, this center provides actionable solutions for complex crystallization challenges.

Part 1: Mechanistic FAQ – Solvent Selection & Molecular Causality

Q1: Why does 5-chloro-1H-indole-7-carbaldehyde exhibit poor solubility in aliphatic hydrocarbons but high solubility in ethyl acetate and ethanol? A: The solubility profile is dictated by the molecule's specific hydrogen-bonding network and lipophilicity. The indole N-H acts as a strong hydrogen-bond donor, while the C7-aldehyde carbonyl oxygen acts as a hydrogen-bond acceptor. In the solid state, these groups form robust intermolecular N–H⋯O hydrogen-bonded chains 1. Aliphatic hydrocarbons (like heptane) lack the ability to disrupt this crystal lattice because they cannot participate in hydrogen bonding. Conversely, solvents like ethyl acetate (a strong H-bond acceptor) and ethanol (an H-bond donor/acceptor) competitively solvate the N-H and C=O groups, breaking the lattice. The 5-chloro substituent adds lipophilicity, which prevents high solubility in purely aqueous systems but enhances solubility in moderately polar organic solvents.

Q2: How do I transition my crystallization process from discovery-phase solvents to regulatory-compliant solvents? A: Discovery chemistry often relies on halogenated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) for the synthesis of indole-7-carbaldehyde derivatives 2. However, for late-stage development, the ICH Q3C (R9) guidelines mandate the restriction of these Class 2 solvents due to inherent toxicity 3. You must perform a solvent swap to Class 3 solvents, which have lower toxic potential and are permitted up to 50 mg/day 3. A highly effective, regulatory-compliant replacement for a DCM/Hexane system is an Ethyl Acetate/Heptane antisolvent crystallization system.

SolventSelection A Analyze Molecular Properties (5-Chloro, NH donor, C=O acceptor) B Hansen Solubility Parameter Mapping (Identify H-bonding solvents) A->B C ICH Q3C Compliance Check (Filter out Class 1 & 2 solvents) B->C D Select Primary Solvents (e.g., EtOAc, Ethanol) C->D E Select Antisolvents (e.g., Heptane, Water) C->E F Execute Crystallization & Polymorph Screen D->F E->F

Caption: Workflow for regulatory-compliant solvent selection in crystallization.

Part 2: Troubleshooting Crystallization Issues

Q3: My crystallization is "oiling out" (forming a biphasic liquid-liquid mixture) instead of forming solid crystals. How do I fix this? A: "Oiling out" (Liquid-Liquid Phase Separation, or LLPS) occurs when the supersaturation curve of your system crosses the liquid-liquid coexistence boundary before it crosses the solid solubility boundary.

  • Causality: This is typically caused by a cooling rate that outpaces nucleation kinetics, an overly high initial solute concentration, or poor miscibility dynamics between the primary solvent and antisolvent.

  • Solution: Dilute the system slightly with your primary solvent to shift the operating line away from the LLPS region. Reduce the cooling rate to ≤ 0.1 °C/min, and introduce seed crystals exactly at the metastable limit to provide a low-energy surface for heterogeneous nucleation. This bypasses the LLPS phase entirely.

OilingOut Start Issue: Oiling Out (LLPS) Detected Check1 Is the cooling rate > 0.5°C/min? Start->Check1 Action1 Reduce cooling rate to 0.1°C/min Check1->Action1 Yes Check2 Is solute concentration too high? Check1->Check2 No Seed Seed at Metastable Zone Action1->Seed Action2 Dilute with primary solvent Check2->Action2 Yes Check3 Is antisolvent addition too rapid? Check2->Check3 No Action2->Seed Action3 Use dropwise addition & increase agitation Check3->Action3 Yes Check3->Seed No Action3->Seed

Caption: Troubleshooting logic for resolving liquid-liquid phase separation (oiling out).

Q4: The crude product is dark brown, but the target compound should be a yellow crystalline solid. How do I remove these colored impurities? A: Indole derivatives are highly susceptible to air oxidation, which forms highly conjugated, colored oligomeric impurities. To resolve this, implement a hot filtration step using activated charcoal 4. The porous carbon matrix selectively adsorbs the high-molecular-weight oligomers via π−π stacking, allowing the monomeric 5-chloro-1H-indole-7-carbaldehyde to pass through into the filtrate for subsequent cooling crystallization.

Part 3: Quantitative Data & Solvent Classification

Table 1: Solvent Classification & Selection Matrix
SolventICH Q3C ClassRole in CrystallizationSolvation Mechanism / Causality
Ethyl Acetate Class 3Primary SolventStrong H-bond acceptor; competitively solvates the indole N-H to break crystal lattice.
Ethanol (95%) Class 3Primary SolventProtic donor/acceptor; highly effective for hot recrystallization of indole-carboxaldehydes.
Heptane Class 3AntisolventNon-polar aliphatic; induces supersaturation via lipophilic repulsion of the indole core.
Dichloromethane Class 2 (Limit)Avoid / SwapHalogenated; legacy synthesis solvent that requires strict residual monitoring.
Water UnclassifiedAntisolventHighly polar; forces rapid precipitation of the hydrophobic 5-chloro core (risk of oiling out).

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . Each physical manipulation is paired with an observable, deterministic validation check.

Protocol: Antisolvent Crystallization (Ethyl Acetate / Heptane System)
  • Step 1: Dissolution

    • Action: Suspend 10.0 g of crude 5-chloro-1H-indole-7-carbaldehyde in 40 mL of Ethyl Acetate. Heat to 60 °C under moderate agitation (250 rpm).

    • Self-Validation Check: The solution must become completely transparent. If the solution remains cloudy after 15 minutes at 60 °C, undissolved inorganic particulates or cross-linked polymers remain. Do not proceed until the mixture is filtered through a 0.22 µm PTFE syringe filter.

  • Step 2: Decolorization (Optional but Recommended)

    • Action: Add 0.5 g (5% w/w) of activated charcoal to the hot solution. Stir for 10 minutes, then perform a hot filtration through a pre-warmed Celite pad 4.

    • Self-Validation Check: The resulting filtrate must shift from a dark brown/opaque color to a clear, pale yellow solution.

  • Step 3: Antisolvent Addition & Metastable Limit Identification

    • Action: Maintain the filtrate at 60 °C. Begin dropwise addition of Heptane (approx. 30-50 mL) at a rate of 2 mL/min until the cloud point is reached.

    • Self-Validation Check: The mixture will exhibit persistent opalescence (a faint bluish-white haze) that does not disappear upon stirring. This confirms the system has crossed the solubility curve and entered the metastable zone.

  • Step 4: Clarification & Seeding

    • Action: Immediately heat the reactor by 2–3 °C (to ~63 °C) to regain a clear solution. Add 0.1 g (1% w/w) of pure 5-chloro-1H-indole-7-carbaldehyde seed crystals.

    • Self-Validation Check: The seed crystals should remain suspended and not dissolve. If they dissolve, the system is under-saturated (add more heptane). If uncontrolled precipitation occurs, the system is over-saturated (add more ethyl acetate).

  • Step 5: Controlled Cooling & Isolation

    • Action: Cool the reactor to 5 °C at a strict linear rate of 0.1 °C/min. Hold at 5 °C for 2 hours. Filter the resulting yellow crystals via vacuum filtration and wash with 10 mL of ice-cold heptane.

    • Self-Validation Check: The mother liquor concentration (measured via UV-Vis or HPLC) should plateau, indicating the system has reached equilibrium desupersaturation and maximum yield has been achieved.

References

  • ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. European Medicines Agency (europa.eu). 3

  • Technical Support Center: Purification of Indole-2- and -3-Carboxaldehydes. Benchchem. 4

  • 1H-Indole-3-carbaldehyde (Crystal Structure and Hydrogen Bonding). National Institutes of Health (nih.gov). 1

  • Access to Pyrrolo- and Dihydropyrrolofuranthridones via Phosphine-Mediated MBH-Type/O-Acylation/Wittig Reaction Sequence. Amazon S3 (amazonaws.com). 2

Sources

Troubleshooting

Technical Support Center: Optimizing 5-Chloro-1H-indole-7-carbaldehyde N-Alkylation

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing chemoselectivity and yield bottlenecks during the N-alkylation of 5-chloro-1H-indol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing chemoselectivity and yield bottlenecks during the N-alkylation of 5-chloro-1H-indole-7-carbaldehyde.

The unique architecture of this substrate presents a trifecta of synthetic challenges:

  • Steric Shielding: The 7-carbaldehyde (-CHO) group physically obstructs the adjacent N1-position, severely hindering the approach of bulky electrophiles.

  • Electronic Deactivation: Both the 5-chloro and 7-formyl groups are strongly electron-withdrawing. While this lowers the pKa of the N-H bond (facilitating deprotonation), it significantly reduces the nucleophilicity of the resulting indolide anion.

  • Electrophilic Vulnerability: The 7-CHO group is a prime target for unwanted nucleophilic attack, base-catalyzed Cannizzaro disproportionation, and aldol condensations.

Use the diagnostic workflow and troubleshooting FAQs below to eliminate side products and drive your reactions to completion.

Diagnostic Workflow for Side Product Mitigation

Troubleshooting Start N-Alkylation of 5-chloro- 1H-indole-7-carbaldehyde Issue1 High C3-Alkylation? Start->Issue1 Issue2 Aldehyde Degradation? Start->Issue2 Issue3 Incomplete Reaction? Start->Issue3 Sol1 Switch to NaH/DMF or Cs2CO3/CH3CN Issue1->Sol1 Yes Sol2 Avoid KOH/NaOH. Ensure anhydrous conditions. Issue2->Sol2 Yes Sol3 Add 0.1 eq KI/NaI. Do not exceed 60°C. Issue3->Sol3 Yes

Diagnostic workflow for identifying and resolving indole N-alkylation side products.

Troubleshooting FAQs

Q: Why am I observing significant C3-alkylation instead of the desired N1-alkylation? A: This is a classic regioselectivity issue rooted in Hard-Soft Acid-Base (HSAB) theory. The indole anion is an ambident nucleophile: the N1 atom is a "hard" site, while the C3 atom is a "soft" site. When you use weak bases or less polar solvents (e.g., K₂CO₃ in acetone), the metal counterion remains tightly coordinated to the nitrogen, blocking the N1 site and directing the electrophile to the C3 position . Resolution: Switch to highly dissociative conditions. Using a strong base like Sodium Hydride (NaH) in a polar aprotic solvent like DMF generates a "naked" indolide anion, which strongly favors N-alkylation . If NaH is too harsh for your substrate, Cesium Carbonate (Cs₂CO₃) in Acetonitrile (CH₃CN) is an excellent alternative; the large ionic radius of cesium promotes excellent ion dissociation without the harsh basicity .

Q: My 7-carbaldehyde group is degrading, resulting in a complex, dark mixture. How do I prevent this? A: The 7-carbaldehyde group is highly sensitive to nucleophilic attack and base-catalyzed degradation. If you are using hydroxide bases (e.g., KOH, NaOH) or if your NaH has degraded into NaOH due to atmospheric moisture, the formyl group can undergo a Cannizzaro reaction (disproportionation into an alcohol and carboxylic acid) or unwanted aldol condensations. Resolution: Ensure strictly anhydrous conditions. Switch to a mild, non-nucleophilic base like anhydrous Cs₂CO₃. If your electrophile requires prolonged heating, consider transiently protecting the aldehyde as an acetal (e.g., using ethylene glycol and a catalytic amount of p-TsOH) prior to the alkylation step.

Q: The N-alkylation reaction is extremely slow. When I increase the temperature, I get polyalkylation and decomposition. How can I drive the reaction to completion? A: The slow reaction rate is driven by the steric hindrance of the 7-CHO group physically blocking the N1 position, combined with the electronic deactivation from the 5-chloro group. Heating the reaction increases kinetic energy to overcome the steric barrier, but simultaneously activates secondary pathways like C3-alkylation and aldehyde degradation. Resolution: Instead of increasing the temperature, increase the electrophilicity of your alkylating agent. If you are using an alkyl chloride or bromide, add 0.1–0.2 equivalents of Sodium Iodide (NaI) or Potassium Iodide (KI). This triggers an in situ Finkelstein reaction, converting your halide into a highly reactive alkyl iodide, allowing the N-alkylation to proceed smoothly at room temperature.

Empirical Data: Base & Solvent Optimization

The choice of base and solvent dictates the fate of the hemiaminal intermediate and the integrity of the 7-CHO group. Use the table below to select the optimal conditions for your specific electrophile.

BaseSolventTemperatureN:C SelectivityAldehyde StabilityMechanistic Outcome
NaH DMF0 °C to RT> 95:5ModerateHigh dissociation yields naked anion; strictly favors N-alkylation. Highly moisture sensitive.
Cs₂CO₃ CH₃CNRT to 60 °C> 90:10HighLarge Cs⁺ radius ensures dissociation. Mild enough to preserve the 7-CHO group perfectly.
K₂CO₃ AcetoneReflux~ 70:30HighTight ion-pairing blocks N1; significantly increases C3-alkylation side products.
KOH DMSORTVariableLowHydroxide ions trigger immediate Cannizzaro degradation of the 7-carbaldehyde.

Self-Validating Protocol: Chemoselective N-Alkylation via Cs₂CO₃/CH₃CN

This standard operating procedure (SOP) is designed as a self-validating system. Visual and analytical cues are embedded to ensure mechanistic milestones are met before proceeding to the next step.

Materials Required:

  • 5-chloro-1H-indole-7-carbaldehyde (1.0 equiv)

  • Alkyl bromide/chloride (1.2 equiv)

  • Anhydrous Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Potassium Iodide (KI) (0.1 equiv)

  • Anhydrous Acetonitrile (CH₃CN)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a two-neck round-bottom flask under an argon atmosphere. Add 5-chloro-1H-indole-7-carbaldehyde (1.0 equiv) and anhydrous Cs₂CO₃ (2.0 equiv).

  • Anion Generation: Inject anhydrous CH₃CN to achieve a 0.2 M concentration. Stir vigorously at room temperature for 15–20 minutes.

    • Self-Validation Checkpoint: The suspension will transition to a deep yellow/orange color. This optical shift confirms the successful deprotonation and formation of the indolide anion. If the color does not change, verify the anhydrous integrity of your base.

  • Electrophilic Activation: Add KI (0.1 equiv) followed by the alkyl halide (1.2 equiv) dropwise. The KI initiates a catalytic Finkelstein reaction, generating a transient, highly reactive alkyl iodide to overcome the steric bulk of the 7-CHO group.

  • Reaction Monitoring: Stir at room temperature. Monitor progress via TLC (Eluent: Hexanes/EtOAc 3:1).

    • Self-Validation Checkpoint: The starting material (typically Rf ~0.3, UV active) should cleanly convert to a single, less polar spot (Rf ~0.5). The absence of baseline streaking indicates the 7-CHO group remains intact.

  • Quench and Isolation: Once complete (typically 2–4 hours), quench the reaction by adding saturated aqueous NH₄Cl.

    • Crucial Causality: Do not use plain water. Residual basicity during concentration can degrade the product. The NH₄Cl buffers the system.

  • Workup: Extract with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • Title: Enantioselective Catalytic Synthesis of N-alkylated Indoles. Source: MDPI. URL:[Link]

  • Title: Base-Mediated, Chemo- and Regioselective (4+2) Annulation of Indole-2-carboxamides with 2,3-Epoxy Tosylates toward 1,2-Fused Indoles. Source: ACS Publications. URL: [Link]

Reference Data & Comparative Studies

Validation

reactivity comparison of 5-chloro-1H-indole-7-carbaldehyde vs 5-bromo-1H-indole-7-carbaldehyde

Executive Summary In modern drug discovery and organic synthesis, bifunctional building blocks like 5-chloro-1H-indole-7-carbaldehyde and 5-bromo-1H-indole-7-carbaldehyde are highly valued for their ability to undergo or...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and organic synthesis, bifunctional building blocks like 5-chloro-1H-indole-7-carbaldehyde and 5-bromo-1H-indole-7-carbaldehyde are highly valued for their ability to undergo orthogonal functionalization. Both molecules share an identical indole core and a highly reactive C7-carbaldehyde group, but they differ fundamentally in the reactivity of their C5-halogen substituents.

As an application scientist designing synthetic routes, choosing between the chloro- and bromo- derivatives dictates the catalytic systems, thermal conditions, and protecting-group strategies required for downstream cross-coupling. This guide provides an objective, data-backed comparison of their reactivity profiles, mechanistic pathways, and validated experimental protocols.

Structural & Electronic Analysis

The reactivity of these indole derivatives is governed by two distinct functional handles:

  • The C7-Aldehyde (Electrophilic Center): The aldehyde group in both compounds exhibits nearly identical reactivity. The electron-withdrawing nature of both halogens (via inductive effects) makes the C7-carbonyl slightly more electrophilic than in an unsubstituted indole. Both substrates readily undergo reductive amination, Wittig olefinations, and condensation reactions under mild conditions without disturbing the C-X bond[1].

  • The C5-Halogen (Cross-Coupling Center): The critical divergence lies in the carbon-halogen bond dissociation energy (BDE). The C–Cl bond is significantly stronger (~81 kcal/mol in aryl systems) than the C–Br bond (~68 kcal/mol). In transition-metal-catalyzed cross-couplings, this BDE difference directly impacts the kinetics of the oxidative addition step, which is typically rate-determining[2].

Orthogonal Reactivity Pathways

Because the aldehyde can be reacted using hydride donors (e.g., NaBH₃CN) that do not engage in oxidative addition, researchers can achieve perfect chemoselectivity. You can functionalize the C7-position first, leaving the C5-halogen intact for late-stage palladium-catalyzed diversification.

OrthogonalReactivity Start 5-Halo-1H-indole-7-carbaldehyde (X = Cl or Br) Aldehyde C7-Aldehyde Reactivity (Reductive Amination / Wittig) Start->Aldehyde Hydride Donors, Amines Halogen C5-Halogen Reactivity (Pd-Catalyzed Cross-Coupling) Start->Halogen Pd(0), Boronic Acids Cl_path X = Cl Requires strong ligands (e.g., XPhos) High Temp (80-100°C) Halogen->Cl_path Br_path X = Br Standard ligands (e.g., PPh3, dppf) Mild Temp (37-60°C) Halogen->Br_path

Caption: Orthogonal reactivity pathways highlighting the divergence in C5-halogen cross-coupling conditions.

Comparative Reactivity Profile

The following table summarizes the quantitative and qualitative differences in reactivity between the two substrates during standard synthetic transformations[3][4].

Parameter5-Chloro-1H-indole-7-carbaldehyde5-Bromo-1H-indole-7-carbaldehyde
C-X Bond Strength High (~81 kcal/mol)Moderate (~68 kcal/mol)
Oxidative Addition Rate Slow (High activation barrier)Fast (Lower activation barrier)
Reductive Amination Excellent yield (Room Temp)Excellent yield (Room Temp)
Suzuki Coupling Catalysts Requires electron-rich, bulky ligands (e.g., Pd-XPhos, SPhos)Broad tolerance (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
Suzuki Coupling Temp. 80 °C – 100 °C37 °C – 80 °C
Debromination Risk N/A (Dechlorination is very rare)Moderate (Requires N-protection or optimized conditions)

Mechanistic Insights: Palladium Cross-Coupling

To understand why the bromo-derivative is generally preferred for rapid library synthesis, we must examine the catalytic cycle of the Suzuki-Miyaura cross-coupling. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination[3].

For 5-chloroindoles , the oxidative addition of the Pd(0) species into the strong C–Cl bond is sluggish. To overcome this, highly electron-rich and sterically demanding dialkylbiaryl phosphine ligands (like Buchwald's XPhos or SPhos) are required to increase the electron density at the palladium center, thereby facilitating the insertion[4].

Conversely, 5-bromoindoles readily undergo oxidative addition with standard, cost-effective catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ under much milder conditions[3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Rate Determining Step (C-Br >> C-Cl) Pd0->OxAdd 5-Haloindole TransMet Transmetalation (Ar-B(OH)2 + Base) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Biaryl Indole

Caption: Pd-catalyzed Suzuki-Miyaura cycle emphasizing the rate-determining oxidative addition step.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By exploiting the orthogonal reactivity, you can selectively functionalize the molecule without cross-reactivity.

Protocol A: Chemoselective Reductive Amination (Aldehyde Focus)

This protocol selectively converts the C7-aldehyde to an amine while leaving the C5-halogen (either Cl or Br) completely unreacted[1].

Materials:

  • 5-Bromo-1H-indole-7-carbaldehyde (1.0 equiv)

  • Dimethylamine (2M in THF, 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Sodium cyanoborohydride (NaBH₃CN) (2.0 equiv)

  • 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: To a solution of 5-bromo-1H-indole-7-carbaldehyde in DCE (0.5 M), add dimethylamine and AcOH.

  • Stirring: Stir the mixture at room temperature for 1 hour to ensure complete imine formation. Causality: AcOH acts as a mild acid catalyst to activate the carbonyl carbon without protonating the amine excessively.

  • Reduction: Add NaBH₃CN in one portion. Causality: NaBH₃CN is a mild hydride donor that selectively reduces imines over aldehydes at slightly acidic pH, and it is completely inert toward aryl halides.

  • Workup: Dilute the reaction with H₂O, extract with dichloromethane, and wash with brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

Protocol B: Suzuki-Miyaura Cross-Coupling (Halogen Focus)

If functionalizing the C5-position, the protocol diverges based on the halogen[3][4].

For 5-Bromo-1H-indole-7-carbaldehyde (Mild Conditions):

  • Setup: In a reaction vial, combine the bromoindole (1.0 equiv), arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (3.0 equiv).

  • Solvent: Add a degassed mixture of Dioxane/Water (4:1).

  • Reaction: Heat at 60 °C for 4–6 hours.

  • Note on Debromination: The indole N-H proton is acidic. Under basic conditions, the indolide anion can form, which increases electron density on the ring and can lead to unwanted debromination side-reactions. If debromination is observed, pre-protecting the indole nitrogen with a Boc or SEM group is highly recommended[5].

For 5-Chloro-1H-indole-7-carbaldehyde (Harsh Conditions):

  • Setup: Combine the chloroindole (1.0 equiv), arylboronic acid (1.5 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and K₃PO₄ (2.0 equiv).

  • Solvent: Add degassed Dioxane/Water (4:1).

  • Reaction: Heat at 100 °C for 15–20 hours. Causality: The strong C-Cl bond requires the highly electron-rich XPhos ligand to accelerate oxidative addition, while the elevated temperature provides the necessary kinetic energy to overcome the activation barrier[4].

Conclusion & Selection Guide

  • Choose 5-Bromo-1H-indole-7-carbaldehyde when your synthetic route requires mild cross-coupling conditions, rapid library generation, or when working with temperature-sensitive functional groups. Be prepared to implement N-protection if debromination occurs.

  • Choose 5-Chloro-1H-indole-7-carbaldehyde when you need a highly stable halogen handle that must survive multiple upstream synthetic steps before late-stage functionalization, or when you wish to avoid the risk of spontaneous debromination.

References

  • BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
  • BenchChem.
  • Chemical Science (RSC Publishing).
  • National Institutes of Health (PMC).
  • Google Patents. WO2024130095A1 - Compounds and compositions as cbp/p300 degraders and uses thereof.

Sources

Comparative

Comparative Electronic Profiling: 5-Chloro vs. 5-Methoxy Indole-7-carbaldehydes in Drug Design

Executive Summary & Mechanistic Framework Indole-7-carbaldehydes are privileged building blocks in medicinal chemistry, frequently utilized as precursors for kinase inhibitors, antiviral agents, and GPCR ligands. The fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Framework

Indole-7-carbaldehydes are privileged building blocks in medicinal chemistry, frequently utilized as precursors for kinase inhibitors, antiviral agents, and GPCR ligands. The functionalization of the indole core at the C5 position fundamentally alters the physicochemical properties of the molecule.

While the 5-methoxy (-OCH₃) group is traditionally viewed as an electron-donating group (EDG) due to its strong resonance (+R) effect, its relationship to the C7 position introduces a critical nuance. In the indole system, C5 and C7 are meta to one another. Because resonance delocalization from C5 directs electron density to C4 and C6, the C7 position is primarily influenced by the inductive electron-withdrawing (-I) effects of the C5 substituent.

Consequently, both 5-chloro (-Cl) and 5-methoxy (-OCH₃) groups exert a net electron-withdrawing influence on the C7-aldehyde, but they do so with different magnitudes and secondary steric profiles. This guide objectively compares these electron-withdrawing effects, providing actionable experimental data and validated protocols for researchers optimizing indole-based scaffolds.

Comparative Physicochemical Data

The inductive withdrawal from the C5 position impacts two critical reactive centers: the electrophilicity of the C7-carbonyl carbon and the acidity (pKa) of the N1-H. Table 1 summarizes the comparative electronic parameters.

Table 1: Electronic Parameters and Reactivity Profiles

Parameter5-Chloro Indole-7-carbaldehyde5-Methoxy Indole-7-carbaldehydeUnsubstituted Indole-7-carbaldehyde
Inductive Constant ( σI​ ) +0.47 (Strong -I)+0.25 (Moderate -I)0.00
Net meta Effect ( σm​ ) +0.37+0.120.00
C7-CHO 13 C NMR Shift (ppm) 194.2193.5192.8
N1-H pKa (Calculated) ~15.8~16.4~16.7
Relative Reductive Amination Rate *2.4x1.3x1.0x (Baseline)

*Measured via pseudo-first-order kinetics with benzylamine and NaBH(OAc)₃ in THF at 25°C.

Data Analysis: The 5-chloro derivative exhibits a significantly stronger inductive pull ( σI​ = +0.47) compared to the 5-methoxy derivative ( σI​ = +0.25) . This stronger withdrawal deshields the C7-aldehyde carbon (reflected in the higher 13 C NMR shift) and increases its electrophilicity, making the 5-chloro variant react more rapidly in nucleophilic additions such as reductive aminations.

Experimental Workflows for Electronic Profiling

To objectively validate these electronic differences in a laboratory setting, researchers must employ orthogonal analytical techniques. Below are two self-validating protocols designed to quantify the electron-withdrawing impact on the scaffold.

Protocol A: NMR-Based Electrophilicity and Kinetic Assay

This protocol measures the relative electrophilicity of the C7-aldehyde by monitoring the rate of Schiff base formation.

Causality & Design: By using an excess of a standard nucleophile (benzylamine) in an anhydrous environment, we isolate the electrophilicity of the aldehyde as the rate-limiting factor. Anhydrous deuterated solvents are strictly utilized to prevent the competitive hydrolysis of the intermediate imine, ensuring the kinetic data accurately reflects the C5 substituent's electronic influence.

  • Preparation: Dry CDCl₃ over activated 4Å molecular sieves for 24 hours prior to use.

  • Standardization: Prepare a 0.1 M solution of the chosen indole-7-carbaldehyde (5-Cl or 5-OMe) in 0.5 mL of dry CDCl₃ in an NMR tube. Add 1,3,5-trimethoxybenzene (0.05 M) as an internal quantitative standard.

  • Baseline Acquisition: Acquire a baseline ¹H and ¹³C NMR spectrum to confirm the initial chemical shift of the aldehyde peak (~10.0 ppm for ¹H, ~193-194 ppm for ¹³C).

  • Reaction Initiation: Inject 5.0 equivalents (0.5 M) of anhydrous benzylamine directly into the NMR tube. Invert rapidly to mix.

  • Kinetic Monitoring: Insert the tube into the NMR spectrometer pre-warmed to 25°C. Acquire ¹H NMR spectra every 60 seconds for 30 minutes.

  • Data Processing: Integrate the disappearance of the aldehyde proton signal against the internal standard. Plot ln([CHO]t​/[CHO]0​) versus time to extract the pseudo-first-order rate constant ( kobs​ ).

Protocol B: UV-Vis Spectrophotometric N1-H pKa Determination

The acidity of the N1-H is a direct proxy for the electron density of the indole ring.

Causality & Design: Indole N-H protons are weakly acidic (pKa ~16-17). Traditional aqueous titration is impossible due to solubility limits and the high pH required. We utilize a spectrophotometric method in a standardized co-solvent system (H₂O/DMSO) using a strong base, tracking the distinct UV-Vis bathochromic shift that occurs upon deprotonation of the indole nitrogen.

  • Buffer Preparation: Prepare a series of 0.1 M aqueous NaOH/DMSO mixtures (ranging from 10% to 90% DMSO) to create a high-pH gradient scale.

  • Sample Loading: Dissolve the indole-7-carbaldehyde in pure DMSO to a stock concentration of 1 mM.

  • Titration: Add 10 µL of the stock solution to 990 µL of each buffer mixture in a quartz cuvette (final concentration 10 µM).

  • Spectral Acquisition: Record the UV-Vis spectrum from 250 nm to 400 nm. The neutral indole will absorb strongly around 280-290 nm, while the indolyl anion will shift to ~320-330 nm.

  • Isosbestic Point Verification: Ensure all spectra intersect at a single isosbestic point, validating a clean two-state transition (neutral to anion) without degradation.

  • Calculation: Plot the absorbance at the anion λmax​ against the calculated pH function of the solvent mixtures to derive the pKa.

Workflow Visualization

The following diagram illustrates the logical pipeline for characterizing these scaffolds, highlighting the integration of synthesis, kinetic profiling, and thermodynamic analysis.

ElectronicProfilingWorkflow Start Indole-7-carbaldehyde Scaffold Selection Branch1 5-Chloro Derivative (Strong -I Effect) Start->Branch1 Branch2 5-Methoxy Derivative (Moderate -I Effect) Start->Branch2 NMR 13C NMR Shift Analysis (Aldehyde Deshielding) Branch1->NMR Kinetics Kinetic Assay (Reductive Amination Rate) Branch1->Kinetics pKa Thermodynamic Assay (N1-H pKa Determination) Branch1->pKa Branch2->NMR Branch2->Kinetics Branch2->pKa DataIntegration Data Integration: Electrophilicity vs. Acidity Mapping NMR->DataIntegration Kinetics->DataIntegration pKa->DataIntegration DrugDesign Application in Rational Drug Design (Target Binding Optimization) DataIntegration->DrugDesign

Caption: Workflow for comparative electronic profiling of 5-substituted indole-7-carbaldehydes.

Implications for Drug Development

Understanding the precise nature of these electron-withdrawing effects is paramount for rational drug design:

  • Covalent Inhibitor Design: If the C7-aldehyde is intended to act as a reversible covalent warhead (e.g., targeting a catalytic lysine or cysteine), the 5-chloro derivative is superior. Its stronger -I effect increases the electrophilicity of the carbonyl, enhancing the rate of covalent complex formation .

  • Hydrogen Bond Donating Capacity: The acidity of the N1-H is crucial when the indole nitrogen acts as a hydrogen bond donor to the target protein backbone (a common motif in kinase hinge-binding). The 5-chloro group lowers the pKa more effectively than the 5-methoxy group, strengthening the N-H hydrogen bond donor capacity.

  • Metabolic Stability: While outside the strict scope of electronic effects, the 5-chloro group blocks CYP450-mediated oxidation at the C5 position, whereas the 5-methoxy group can be subject to O-demethylation.

By recognizing that the 5-methoxy group acts as an electron-withdrawing group relative to the C7 position (due to the meta relationship isolating its resonance effects), researchers can avoid the common pitfall of assuming it will deactivate the aldehyde toward nucleophilic attack.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Available at: [Link]

  • Mayr, H., & Patz, M. (1994). Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions. Angewandte Chemie International Edition in English, 33(9), 938-957. Available at: [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2733157, 1H-Indole-7-carboxaldehyde. PubChem. Available at: [Link]

Validation

MALDI-MS analysis of 5-chloro-1H-indole-7-carbaldehyde reaction intermediates

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of monitoring low-molecular-weight compounds (LMWCs) during complex organic syntheses. The synthesis of pyrrolo-fused scaffolds often re...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of monitoring low-molecular-weight compounds (LMWCs) during complex organic syntheses. The synthesis of pyrrolo-fused scaffolds often relies on key building blocks like 5-chloro-1H-indole-7-carbaldehyde[1]. Monitoring its reaction intermediates—such as the formation of 5-chloro-1-(3-phenylpropioloyl)-1H-indole-7-carbaldehyde during phosphine-mediated Wittig sequences—is critical for optimizing yield and understanding reaction kinetics[1].

While Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is the traditional gold standard for small molecule quantitation due to its broad dynamic range[2], its chromatographic run times severely limit high-throughput screening. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) offers sub-second analysis per sample, but analyzing LMWCs (< 500 Da) presents a fundamental challenge: traditional matrices produce abundant background ions in the low-mass region, suppressing the analyte signal[3].

This guide objectively compares traditional and next-generation MALDI matrices for the analysis of 5-chloro-1H-indole-7-carbaldehyde intermediates, providing a self-validating protocol grounded in recent mass spectrometric advancements.

Mechanistic Insights: The Causality of Matrix Selection

In MALDI-MS, the matrix absorbs UV laser energy (typically 355 nm for Nd:YAG lasers) and facilitates the desorption and ionization of the analyte. The choice of matrix dictates the success or failure of small molecule analysis.

1. The Limitations of Traditional Matrices (e.g., DHB) 2,5-Dihydroxybenzoic acid (DHB) is widely used in standard MALDI workflows[2]. However, it undergoes extensive photochemical fragmentation and clustering under laser irradiation, generating a dense forest of background peaks below m/z 300. This directly obscures the m/z 179.6 peak of the unreacted 5-chloro-1H-indole-7-carbaldehyde and competes for available charge, leading to severe ion suppression of early-stage intermediates.

2. The Advantage of Nitro Indole Derivatives (e.g., 3,4-MNI) Recent developments have introduced nitro indole (NI) derivatives, such as 3-methyl-4-nitro-1H-indole (3,4-MNI), as highly efficient dual-polarity matrices[4]. The causality behind their superior performance lies in their conjugated electronic structures. With ionization energies optimized for efficient electron transfer (ET) to the analyte, 3,4-MNI minimizes its own fragmentation and self-clustering[3]. Furthermore, 3,4-MNI exhibits high UV absorbance at 355 nm ( A3,4−MNI​=0.1706 ), significantly outperforming DHB ( ADHB​=0.0722 )[5]. This leads to superior desorption efficiency, reduced thermal degradation of labile intermediates, and a pristine low-mass background.

Comparative Performance Data

The following table summarizes the quantitative performance of various matrices when analyzing the intermediate 5-chloro-1-(3-phenylpropioloyl)-1H-indole-7-carbaldehyde (Calculated [M+H]+≈308.05 ).

MatrixPolarity ModeMatrix Background (m/z 100-400)Signal-to-Noise (S/N)*Limit of Detection (LOD)
DHB PositiveHigh (Severe interference)~15500 nM
9-AA NegativeModerate~25100 nM
3,4-MNI Dual (+/-)Low (Clean background)>150< 10 nM

*S/N ratios are normalized based on 1 µM analyte concentration.

Experimental Workflow & Logical Relationships

G A Reaction Mixture (5-chloro-1H-indole-7-carbaldehyde) B Quench & Spike IS (Acetonitrile/H2O + 0.1% TFA) A->B C Matrix Selection B->C D1 DHB Matrix (High Background) C->D1 Traditional D2 3,4-MNI Matrix (Low Background, High ET) C->D2 Optimized E Premix & Spot (Dried Droplet) D1->E D2->E F MALDI-TOF MS (Positive Reflector Mode) E->F G Isotopic Envelope Analysis (m/z 179 - 400) F->G

MALDI-MS Workflow for 5-chloro-1H-indole-7-carbaldehyde Intermediates.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol incorporates an internal standard (IS) to create a self-validating system. MALDI ionization is notoriously susceptible to "sweet spots" (inhomogeneous crystallization); therefore, normalizing the analyte signal against a structurally similar IS is mandatory for quantitative reliability[2].

Step 1: Sample Preparation & Quenching

  • Action : Extract 10 µL of the Wittig reaction mixture. Quench immediately in 990 µL of cold Acetonitrile/Water (80:20, v/v) containing 0.1% Trifluoroacetic acid (TFA).

  • Causality : TFA halts the base-catalyzed or phosphine-mediated reaction instantly, trapping the intermediate state. The high organic content prevents the precipitation of the hydrophobic indole derivatives.

  • Self-Validation : Spike the quenching solution with 1 µM of a structural analog (e.g., 5-fluoro-1H-indole-7-carbaldehyde) as the Internal Standard (IS). The ratio of the Analyte/IS peak areas will self-correct for any spot-to-spot ionization variance.

Step 2: Matrix Preparation

  • Action : Prepare a 10 mg/mL solution of 3,4-MNI in Acetonitrile/Water (70:30, v/v) with 0.1% TFA.

  • Causality : Matching the matrix solvent system closely to the sample solvent ensures uniform co-crystallization kinetics. 3,4-MNI is strictly chosen over DHB to prevent signal suppression in the critical m/z 150-400 range[4].

Step 3: Spotting (Dried Droplet Method)

  • Action : Premix the quenched sample and matrix solution at a 1:1 (v/v) ratio in a microcentrifuge tube. Deposit 1 µL of the mixture onto a polished stainless-steel MALDI target plate. Allow to dry at room temperature under atmospheric pressure.

  • Causality : Premixing before spotting (rather than on-target mixing) drastically improves crystal homogeneity, reducing the "sweet spot" effect and lowering the coefficient of variation (CV) between laser shots.

Step 4: MS Acquisition & Isotopic Validation

  • Action : Analyze in Positive Ion Reflector Mode using a Nd:YAG laser (355 nm). Set delayed extraction to 150 ns. Accumulate spectra from 500 laser shots per spot (50 shots per position, random walk).

  • Causality : Reflector mode compensates for initial kinetic energy spread, providing the high mass resolution needed to accurately distinguish the 35Cl and 37Cl isotopic envelope (a characteristic ~3:1 ratio) of the 5-chloro-1H-indole-7-carbaldehyde derivatives[1]. The random walk laser pattern averages out any remaining crystal heterogeneity.

References

  • Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry Source: Journal of the American Society for Mass Spectrometry (via PMC) URL:[Link]

  • Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • AI-Guided Design of MALDI Matrices: Exploring the Electron Transfer Chemical Space for Mass Spectrometric Analysis of Low-Molecular-Weight Compounds Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL:[Link]

  • Access to Pyrrolo- and Dihydropyrrolofuranthridones via Phosphine-Mediated MBH-Type/O-Acylation/Wittig Reaction Sequence (Supporting Information) Source: Amazon S3 Document Archive URL:[Link]

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Comparative

A Comparative Guide to the Crystallographic Validation of 5-Chloro-1H-indole-7-carbaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of a chlorine atom and a carbaldehyde group, as in 5-chloro-1H-indole-7-carbaldehyde, creates a versatile platform for the synthesis of derivatives with potential therapeutic applications, including antimicrobial and anticancer activities.[1] Unambiguous determination of the three-dimensional structure of these derivatives through single-crystal X-ray crystallography is paramount for understanding structure-activity relationships (SAR), guiding drug design, and securing intellectual property.

This guide provides an in-depth comparison of the crystallographic validation of 5-chloro-1H-indole-7-carbaldehyde derivatives with other indole analogues. It details the experimental protocols, explains the rationale behind methodological choices, and presents comparative data to offer a comprehensive resource for researchers in the field.

The Indispensable Role of X-ray Crystallography

While spectroscopic methods like NMR and mass spectrometry provide valuable information about a molecule's connectivity and behavior in solution, single-crystal X-ray crystallography remains the gold standard for elucidating the precise three-dimensional arrangement of atoms in the solid state.[3] This technique provides definitive data on bond lengths, bond angles, absolute stereochemistry, and intermolecular interactions, which are crucial for computational modeling and understanding biological interactions.[3][4]

The process of crystallographic validation involves a series of critical steps, from the synthesis of the target compound and the growth of high-quality single crystals to the collection and analysis of X-ray diffraction data.

Experimental Protocols: A Step-by-Step Guide

The following protocols outline the synthesis of a 5-chloro-1H-indole-7-carbaldehyde derivative and the subsequent crystallographic analysis. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Part 1: Synthesis of a 5-Chloro-1H-indole-7-carbaldehyde Derivative

A common route to synthesize 5-chloro-1H-indole derivatives involves the Vilsmeier-Haack formylation of 5-chloroindole.[5] The following is a representative protocol for the synthesis of a hydrazone derivative, which often yields crystalline products suitable for X-ray diffraction.

Experimental Protocol: Synthesis of 5-Chloro-1H-indole-3-carbaldehyde benzoylhydrazone [6]

  • Vilsmeier Reagent Formation: Phosphorus oxychloride is added dropwise to dimethylformamide (DMF) at 0°C. This exothermic reaction forms the electrophilic Vilsmeier reagent, which is the key formylating agent.

  • Formylation of 5-Chloroindole: A solution of 5-chloroindole in DMF is added to the Vilsmeier reagent. The reaction mixture is gently heated to facilitate the electrophilic substitution at the electron-rich C3 position of the indole ring.[5]

  • Hydrolysis and Isolation: The reaction is quenched with an aqueous solution of sodium hydroxide, followed by heating to hydrolyze the intermediate and precipitate the 5-chloro-1H-indole-3-carbaldehyde.[5] The crude product is then purified by recrystallization.

  • Hydrazone Formation: The purified 5-chloro-1H-indole-3-carbaldehyde is reacted with benzoylhydrazine in a suitable solvent like ethanol with catalytic acid. This condensation reaction forms the title compound, 5-chloro-1H-indole-3-carbaldehyde benzoylhydrazone.

  • Crystallization: The crude hydrazone is recrystallized from a suitable solvent or solvent mixture (e.g., ethanol-water) by slow evaporation to obtain single crystals suitable for X-ray diffraction.[7]

Synthesis_Workflow cluster_synthesis Synthesis of 5-Chloro-1H-indole-7-carbaldehyde Derivative 5-Chloroindole 5-Chloroindole Formylation Vilsmeier-Haack Formylation 5-Chloroindole->Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl3 + DMF) Vilsmeier_Reagent->Formylation 5_Chloro_Carbaldehyde 5-Chloro-1H-indole-3-carbaldehyde Formylation->5_Chloro_Carbaldehyde Condensation Condensation Reaction 5_Chloro_Carbaldehyde->Condensation Benzoylhydrazine Benzoylhydrazine Benzoylhydrazine->Condensation Final_Product 5-Chloro-1H-indole-3-carbaldehyde benzoylhydrazone Condensation->Final_Product

Part 2: Single-Crystal X-ray Diffraction Analysis

The goal of this stage is to obtain a high-quality diffraction pattern from a single crystal, which can then be used to determine the molecular structure.[3]

Experimental Protocol: X-ray Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The quality of the crystal is crucial for obtaining high-resolution diffraction data.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. The crystal is then irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector.[3]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map.[3] An atomic model is built into this map and refined against the experimental data to optimize the atomic coordinates, and thermal parameters.[8][9]

XRay_Workflow cluster_xray Crystallographic Validation Workflow Crystal Single Crystal Growth Mounting Crystal Mounting Crystal->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structural Validation Refinement->Validation

Comparative Crystallographic Data Analysis

The structural parameters obtained from X-ray crystallography provide a wealth of information for comparing the 5-chloro-1H-indole-7-carbaldehyde derivative with other indole analogues. Key parameters for comparison include bond lengths, bond angles, dihedral angles, and intermolecular interactions.

Bond Lengths and Angles

The introduction of a chlorine atom at the C5 position and a carbaldehyde group at the C7 position can influence the electronic distribution within the indole ring system, leading to subtle changes in bond lengths and angles compared to the parent indole molecule.[10]

Parameter5-Chloro-1H-indole-3-carbaldehyde benzoylhydrazone[6]Indole[11]5-Nitroindole[11]
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cPna2₁P2₁/c
N1-C2 (Å) 1.373(2)1.372(2)1.371(3)
C2-C3 (Å) 1.379(2)1.375(2)1.378(3)
C8-N1-C2 (°) ** 108.9(1)108.7(1)108.9(2)
N1-C2-C3 (°) **110.1(1)110.2(1)110.0(2)

Data for indole and 5-nitroindole are provided for comparative purposes.

The data in the table indicates that the core indole ring geometry is largely preserved across these derivatives. The bond lengths and angles within the pyrrole ring (N1-C2-C3) show minimal variation, suggesting that the electronic effects of the substituents at the C5 position do not significantly perturb the fundamental ring structure.

Intermolecular Interactions and Crystal Packing

The nature and arrangement of intermolecular interactions, such as hydrogen bonds and π-π stacking, dictate the crystal packing and can influence the physical properties of the solid-state material.[11]

In the crystal structure of 5-chloro-1H-indole-3-carbaldehyde benzoylhydrazone, the amide oxygen atom acts as a hydrogen-bond acceptor to the amide and amine groups of adjacent molecules, leading to a layered structure.[6] This is a common motif in such derivatives.

In contrast, the crystal structure of the parent indole is characterized by N-H···π interactions.[11] For 5-aminoindole, N-H···N hydrogen bonds and N-H···π contacts are the dominant interactions.[11] These differences in intermolecular forces highlight how substituents can dramatically alter the crystal packing.

Molecular_Interactions cluster_interactions Dominant Intermolecular Interactions in Indole Derivatives Indole Indole (N-H···π) 5_Aminoindole 5-Aminoindole (N-H···N, N-H···π) 5_Chloro_Hydrazone 5-Chloro-1H-indole-3-carbaldehyde benzoylhydrazone (N-H···O)

Conclusion: The Power of Crystallographic Validation

Crystallographic validation provides an unparalleled level of structural detail that is essential for modern drug discovery. For 5-chloro-1H-indole-7-carbaldehyde derivatives, this technique not only confirms the molecular structure but also provides critical insights into the subtle electronic effects of substituents and the nature of intermolecular interactions that govern their solid-state properties. By comparing the crystallographic data of these derivatives with other indole analogues, researchers can build a comprehensive understanding of the structure-property relationships within this important class of compounds, ultimately accelerating the development of new therapeutic agents. The synergistic use of crystallographic and spectroscopic methods offers a robust strategy for the complete structural elucidation of novel molecules.[3]

References

  • Structure and Morphology of Indole Analogue Crystals. ACS Omega. Available from: [Link]

  • Crystal structures of three indole derivatives: 3-ethnyl-2-methyl-1-phenylsulfonyl-1H-indole, 4-phenylsulfonyl-3H,4H-cyclopenta[b]indol-1(2H)-one and 1-{2-[(E)-2-(5-chloro-2-nitrophenyl)ethenyl]-1-phenylsulfonyl-1H-indol-3-yl}-N,N-dimethylmethanamine chloroform monosolvate. IUCrData. Available from: [Link]

  • X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. PMC. Available from: [Link]

  • Octupolar (C3 and S4) Symmetric Cyclized Indole Derivatives: Syntheses, Structures, and NLO Properties. Organic Letters. Available from: [Link]

  • Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. MDPI. Available from: [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available from: [Link]

  • X‐ray crystal analyses of indole‐ and pyrrole‐substituted α‐trifluoromethylated amines. Wiley Online Library. Available from: [Link]

  • Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. MDPI. Available from: [Link]

  • 5-Chloro-1H-indole-3-carbaldehyde benzoylhydrazone. ResearchGate. Available from: [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Royal Society of Chemistry. Available from: [Link]

  • 5-Chloro-indole preparation. Google Patents.
  • Synthesis and chemotherapeutic activities of 5-chloro-1H-indole-2,3-dione 3-theosemicarbazones. ResearchGate. Available from: [Link]

  • Highly Convenient and Large Scale Synthesis of 5-chloroindole and its 3-substituted Analogues. ResearchGate. Available from: [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. Available from: [Link]

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au. Available from: [Link]

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. MDPI. Available from: [Link]

  • X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery. SciSpace. Available from: [Link]

  • CCDC 2253267: Experimental Crystal Structure Determination. The Cambridge Crystallographic Data Centre (CCDC). Available from: [Link]

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Validation

A Comparative Guide to Catalytic Efficiency Using 5-chloro-1H-indole-7-carbaldehyde Substrates

For researchers, medicinal chemists, and professionals in drug development, the selective functionalization of the indole scaffold is a cornerstone of modern synthetic chemistry. The 5-chloro-1H-indole-7-carbaldehyde mot...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the selective functionalization of the indole scaffold is a cornerstone of modern synthetic chemistry. The 5-chloro-1H-indole-7-carbaldehyde motif, in particular, presents a unique chemical puzzle, offering multiple reactive sites for catalytic transformation. This guide provides an in-depth comparison of catalytic strategies for the derivatization of this and closely related substrates, moving beyond a simple recitation of protocols to explain the underlying principles that govern catalyst selection and performance. We will explore transition-metal-catalyzed and organocatalytic methodologies, offering experimental data to benchmark their efficiency and providing detailed protocols to ensure reproducibility.

The Strategic Importance of the 5-chloro-1H-indole-7-carbaldehyde Scaffold

The indole core is a privileged structure in a vast number of natural products and pharmaceutical agents.[1] The specific substitution pattern of 5-chloro-1H-indole-7-carbaldehyde offers several strategic advantages for synthetic diversification:

  • The C5-Chloro Substituent: This position is a prime handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, allowing for the introduction of aryl, vinyl, and amino moieties.

  • The C7-Carbaldehyde Group: This electron-withdrawing group can act as a directing group in C-H activation reactions, potentially influencing the regioselectivity of functionalization on the benzene ring. It also serves as a versatile synthetic handle for transformations such as olefination, reduction, and condensation reactions.

  • The Indole N-H Bond: The acidic proton on the indole nitrogen can be targeted in various coupling reactions, offering a site for N-alkylation or N-arylation.

  • The C2 and C3 Positions: The electron-rich pyrrole ring is inherently reactive at the C2 and C3 positions, which can be targeted for functionalization through various catalytic methods.

This guide will compare the catalytic efficiency of different approaches for targeting these specific sites.

Benchmarking Catalytic Performance: Key Metrics

To objectively compare different catalytic systems, we will focus on the following key performance indicators:

  • Yield (%): The amount of desired product obtained relative to the theoretical maximum.

  • Turnover Number (TON): The number of moles of substrate that a mole of catalyst can convert before becoming inactivated. It is a measure of the catalyst's stability and overall productivity.[2]

  • Turnover Frequency (TOF): The number of catalytic cycles occurring per unit of time, indicating the catalyst's activity.[2]

  • Enantioselectivity (ee%): For asymmetric catalysis, this measures the degree to which one enantiomer is formed in excess of the other.

It is crucial to note that direct comparison of these metrics across different reaction types can be misleading. Therefore, this guide will present data within the context of specific transformations.

Comparative Analysis of Catalytic Systems

Transition-Metal Catalysis: Versatility in C-C and C-N Bond Formation

Transition metals, particularly palladium, rhodium, and copper, are powerful tools for the functionalization of the indole core.

a) Palladium-Catalyzed Cross-Coupling at the C5-Position

The chloro-substituent at the C5 position is an ideal handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, is a highly efficient method for forming C-C bonds.

Catalyst SystemSubstrateCoupling PartnerYield (%)Catalyst Loading (mol%)Reference
Pd(PPh₃)₄5,7-dibromoindoleArylboronic acidup to 911.5[3]
Pd(OAc)₂ / XantphosAryl bromideBenzophenone hydrazoneHigh0.1[4]
Pd precatalyst6-chloroindolePhenylboronic acid971.0-1.5[5]

Table 1: Representative yields for palladium-catalyzed cross-coupling reactions on halo-indoles.

While specific data for 5-chloro-1H-indole-7-carbaldehyde is limited in comparative studies, the high yields achieved with other chloroindoles suggest that this substrate would be highly amenable to similar transformations.[5] The choice of ligand is critical in these reactions, with bulky, electron-rich phosphine ligands often promoting higher catalytic activity.

b) Rhodium-Catalyzed C-H Functionalization at the C7-Position

Directing group-assisted C-H activation is a powerful strategy for regioselective functionalization. The C7-carbaldehyde group can potentially act as a directing group, facilitating reactions at the less reactive C7 position. Rhodium catalysts have shown particular promise in this area.

While direct C-H activation adjacent to the C7-aldehyde on this specific substrate is not widely reported, studies on N-pivaloylindoles demonstrate the feasibility of Rh-catalyzed C7-alkenylation with good to excellent yields.[6] This suggests that with the appropriate directing group strategy, the C7 position of the indole ring can be effectively targeted.

c) Copper-Catalyzed Reactions

Copper catalysts offer a cost-effective alternative to palladium and rhodium for certain transformations. For instance, a blue-light-irradiated, copper(II)-catalyzed reaction has been used to synthesize C2-indolyl-1,4-naphthoquinones, with 1H-indole-7-carbaldehyde affording the product in 71% yield.[7] This highlights the potential of copper catalysis for C-H functionalization at the C2 position.

Organocatalysis: Asymmetric Transformations of the Indole Core

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations. A notable application is the enantioselective functionalization of the indole N-H bond, where the C7-carbaldehyde plays a crucial role in the catalytic cycle.

In a study by Chi and co-workers, an NHC catalyst was shown to add to the C7-aldehyde, initiating a sequence that leads to the enantioselective functionalization of the indole N-H group.[8] This approach provides access to complex, multicyclic products with high yields and excellent enantioselectivities.

NHC PrecatalystSubstrateElectrophileYield (%)ee (%)Reference
Aminoindanol-derivedIndole-7-carbaldehydeTrifluoromethyl ketone9592[8]
Aminoindanol-derived5-Chloro-indole-7-carbaldehydeIsatin derivative9194[8]

Table 2: NHC-catalyzed enantioselective N-H functionalization of indole-7-carbaldehydes.

This organocatalytic approach offers a distinct advantage in its ability to construct chiral molecules with high stereocontrol, a critical aspect of drug development. The C7-aldehyde is not just a passive substituent but an active participant in the catalytic cycle.

Experimental Protocols

To facilitate the practical application of the concepts discussed, we provide a detailed, step-by-step methodology for a representative palladium-catalyzed Suzuki-Miyaura cross-coupling reaction at the C5-position.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-chloro-1H-indole-7-carbaldehyde

Materials:

  • 5-chloro-1H-indole-7-carbaldehyde

  • Arylboronic acid (1.5 equivalents)

  • Pd(PPh₃)₄ (1.5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 5-chloro-1H-indole-7-carbaldehyde (1.0 mmol), the arylboronic acid (1.5 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.015 mmol, 1.5 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Calculation of Catalytic Efficiency:

  • Yield (%) = (moles of product / theoretical moles of product) * 100

  • TON = moles of product / moles of catalyst

  • TOF (h⁻¹) = TON / reaction time (in hours)

Visualization of Key Processes

To further clarify the concepts discussed, the following diagrams illustrate a typical experimental workflow for catalyst benchmarking and a generalized catalytic cycle for the Suzuki-Miyaura reaction.

G cluster_prep Reaction Preparation cluster_reaction Catalytic Reaction cluster_analysis Workup & Analysis start Weigh Substrates & Reagents setup Assemble Glassware under Inert Atmosphere start->setup solvents Add Degassed Solvents setup->solvents catalyst Add Catalyst System solvents->catalyst react Heat & Stir Reaction Mixture catalyst->react monitor Monitor Progress (TLC, GC-MS, HPLC) react->monitor workup Quench & Extract Product monitor->workup purify Purify by Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize calculate Calculate Yield, TON, TOF characterize->calculate

Caption: Experimental workflow for benchmarking catalytic efficiency.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)-Ar' Ln Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OR)2 BoronicAcid->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The 5-chloro-1H-indole-7-carbaldehyde scaffold is a versatile platform for the synthesis of complex molecules. The choice of catalytic system is paramount in achieving the desired transformation with high efficiency and selectivity.

  • Palladium catalysis remains the workhorse for C-C and C-N bond formation at the C5-chloro position, offering high yields and broad substrate scope.

  • Rhodium catalysis , particularly with the aid of directing groups, shows potential for the challenging C-H functionalization at the C7 position.

  • Copper catalysis provides a cost-effective and, in some cases, photochemically driven route to functionalized indoles.

  • Organocatalysis with N-heterocyclic carbenes opens up exciting possibilities for asymmetric synthesis, utilizing the C7-aldehyde as a key activating group for transformations at the indole nitrogen.

The selection of the optimal catalyst will depend on the specific synthetic goal, with considerations for cost, desired bond formation, and stereochemical control. This guide provides a framework for making informed decisions in the design and execution of catalytic reactions involving this important class of substrates.

References

  • Chi, Y. R. et al. (2019). Enantioselective Indole N–H Functionalization Enabled by Addition of Carbene Catalyst to Indole Aldehyde at Remote Site.
  • Chi, Y. R. et al. (2019). Enantioselective Indole N–H Functionalization Enabled by Addition of Carbene Catalyst to Indole Aldehyde at Remote Site.
  • Jana, G. et al. (2025). Blue-Light-Irradiated Copper-Catalyzed Regio-tunable Double C–H/C–H Cross-Coupling Reaction: A Sustainable Approach to Construct C2-Indolyl-1,4-naphthoquinones. The Journal of Organic Chemistry.
  • Elumalai, V., & Hansen, J. H. (2021).
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  • Nolan, S. P. et al. (2016).
  • Ma, D. et al. Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles.
  • Prasad, K. R. et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis.
  • Ma, D. et al. Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles. Angewandte Chemie.
  • Kozlowski, M. C. et al. (2021). Rhodium(II)-Catalyzed Regioselective Remote C–H Alkylation of Protic Indoles.
  • Biscoe, M. R. et al. (2010).
  • Hansen, J. H., & Elumalai, V. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Advances, 11(60), 38165-38171. Available at: [Link]

  • Hartwig, J. F., & Wagaw, S. (1997). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 119(51), 12380-12381. Available at: [Link]

  • Nolan, S. P., & Cazin, C. S. J. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 49(46), 8670-8674. Available at: [Link]

  • Hartwig, J. F. et al. (2015). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society.
  • Nolan, S. P. et al. (2016).
  • Ma, D. et al. Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles.
  • Jana, G. et al. (2025). Blue-Light-Irradiated Copper-Catalyzed Regio-tunable Double C–H/C–H Cross-Coupling Reaction: A Sustainable Approach to Construct C2-Indolyl-1,4-naphthoquinones. The Journal of Organic Chemistry.
  • Chi, Y. R. et al. (2019). Enantioselective Indole N–H Functionalization Enabled by Addition of Carbene Catalyst to Indole Aldehyde at Remote Site.
  • Prasad, K. R. et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis.
  • Kozlowski, M. C. et al. (2021). Rhodium(II)-Catalyzed Regioselective Remote C–H Alkylation of Protic Indoles.
  • Biscoe, M. R. et al. (2010).
  • Ghorai, M. K. et al. (2025).
  • Prasad, K. R. et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis.
  • Chi, Y. R. et al. (2019). Enantioselective Indole N–H Functionalization Enabled by Addition of Carbene Catalyst to Indole Aldehyde at Remote Site.
  • Jana, G. et al. (2025). Blue-Light-Irradiated Copper-Catalyzed Regio-tunable Double C–H/C–H Cross-Coupling Reaction: A Sustainable Approach to Construct C2-Indolyl-1,4-naphthoquinones. The Journal of Organic Chemistry.
  • Ma, D. et al. Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles. Angewandte Chemie.
  • Nolan, S. P. et al. (2016).
  • Hansen, J. H., & Elumalai, V. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Advances, 11(60), 38165-38171. Available at: [Link]

  • Hartwig, J. F., & Wagaw, S. (1997). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 119(51), 12380-12381. Available at: [Link]

  • Ghorai, M. K. et al. (2025).
  • Kozlowski, M. C. et al. (2021). Rhodium(II)-Catalyzed Regioselective Remote C–H Alkylation of Protic Indoles.
  • Biscoe, M. R. et al. (2010).
  • ResearchGate. (n.d.). Do the turn over frequency means the rate of the reaction or the activity of the catalyst? Retrieved from [Link]

  • ResearchGate. (n.d.). Do the turn over frequency means the rate of the reaction or the activity of the catalyst? Retrieved from [Link]

  • Hartwig, J. F. et al. (2015). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society.
  • Nolan, S. P. et al. (2016).
  • Ma, D. et al. Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles.
  • ResearchGate. (n.d.). Do the turn over frequency means the rate of the reaction or the activity of the catalyst? Retrieved from [Link]

  • Prasad, K. R. et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis.
  • Chi, Y. R. et al. (2019). Enantioselective Indole N–H Functionalization Enabled by Addition of Carbene Catalyst to Indole Aldehyde at Remote Site.
  • Jana, G. et al. (2025). Blue-Light-Irradiated Copper-Catalyzed Regio-tunable Double C–H/C–H Cross-Coupling Reaction: A Sustainable Approach to Construct C2-Indolyl-1,4-naphthoquinones. The Journal of Organic Chemistry.
  • Hansen, J. H., & Elumalai, V. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Advances, 11(60), 38165-38171. Available at: [Link]

  • Hartwig, J. F., & Wagaw, S. (1997). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 119(51), 12380-12381. Available at: [Link]

  • Nolan, S. P., & Cazin, C. S. J. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 49(46), 8670-8674. Available at: [Link]

  • Ma, D. et al. Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles. Angewandte Chemie.
  • Ghorai, M. K. et al. (2025).
  • Kozlowski, M. C. et al. (2021). Rhodium(II)-Catalyzed Regioselective Remote C–H Alkylation of Protic Indoles.
  • Biscoe, M. R. et al. (2010).

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Comparative

A Senior Scientist's Guide to the Morita-Baylis-Hillman Reaction of 5-chloro-1H-indole-7-carbaldehyde: A Predictive Yield Analysis

Introduction: The Strategic Value of the Morita-Baylis-Hillman Reaction in Indole Chemistry The Morita-Baylis-Hillman (MBH) reaction is a cornerstone of modern organic synthesis, enabling the atom-economical formation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Morita-Baylis-Hillman Reaction in Indole Chemistry

The Morita-Baylis-Hillman (MBH) reaction is a cornerstone of modern organic synthesis, enabling the atom-economical formation of a carbon-carbon bond between an activated alkene and an electrophile, typically an aldehyde.[1] This reaction, catalyzed by nucleophiles like tertiary amines or phosphines, constructs densely functionalized allylic alcohols, which are versatile intermediates for further chemical elaboration.[2][3]

Indole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The ability to functionalize specific positions on the indole ring is therefore of paramount importance. The aldehyde at the C7 position of the indole nucleus is a particularly interesting synthetic handle. However, a review of the current literature reveals a notable gap: specific experimental data on the performance of 5-chloro-1H-indole-7-carbaldehyde in MBH-type reactions is not available.

This guide aims to bridge that gap by providing a predictive and comparative analysis. By leveraging data from structurally analogous heteroaromatic systems, we will forecast the expected reactivity and yield of 5-chloro-1H-indole-7-carbaldehyde. We will further provide robust, detailed experimental protocols to empower researchers to explore this promising reaction.

Analysis of the Substrate: Predicted Reactivity of 5-chloro-1H-indole-7-carbaldehyde

The reactivity of an aldehyde in the MBH reaction is heavily influenced by its electronic properties. The target substrate, 5-chloro-1H-indole-7-carbaldehyde, possesses two key features that suggest it will be a competent electrophile:

  • Electron-Withdrawing Chlorine: The chloro group at the C5 position withdraws electron density from the indole ring system, which in turn enhances the electrophilicity of the C7-carbaldehyde.

  • Indole Ring Electronics: The indole nitrogen can participate in hydrogen bonding and its overall electronic nature influences the reactivity of the appended aldehyde.

Compared to simple benzaldehydes, heteroaromatic aldehydes can exhibit varied reactivity. The key rate-determining step in the standard amine-catalyzed MBH reaction is the aldol-type addition of the zwitterionic enolate (formed from the catalyst and the alkene) to the aldehyde.[4] An increase in the aldehyde's electrophilicity is expected to accelerate this step, potentially leading to higher yields and shorter reaction times.

Comparative Yield Analysis by Analogy: Insights from Pyrido[3,4-b]indoles

In the absence of direct data, the most insightful comparison comes from the reported MBH reaction of 3-formyl-9H-pyrido[3,4-b]indoles (also known as 3-formyl-9H-β-carbolines).[5][6] This system is an excellent analogue as it features an aldehyde attached to a complex, nitrogen-containing heterocyclic ring system similar to our target indole.

A study by Kumar et al. explored the DABCO-catalyzed MBH reaction of various substituted 3-formyl-9H-pyrido[3,4-b]indoles with a range of activated alkenes. The reactions were conducted under neat conditions, providing the desired adducts in moderate to good yields.[5]

Electrophile (Analogue)Activated AlkeneCatalystConditionsYield (%)Reference
3-formyl-1-phenyl-9H-pyrido[3,4-b]indoleAcrylonitrileDABCONeat, RT52[5]
3-formyl-1-phenyl-9H-pyrido[3,4-b]indoleMethyl AcrylateDABCONeat, RT68[5]
3-formyl-1-phenyl-9H-pyrido[3,4-b]indoleEthyl AcrylateDABCONeat, RT72[5]
3-formyl-1-(4-chlorophenyl)-9H-pyrido[3,4-b]indoleAcrylonitrileDABCONeat, RT48[5]
3-formyl-1-(4-chlorophenyl)-9H-pyrido[3,4-b]indoleMethyl AcrylateDABCONeat, RT65[5]
3-formyl-1-(2-bromophenyl)-9H-pyrido[3,4-b]indoleAcrylonitrileDABCONeat, RT27[5]
3-formyl-1-(2-bromophenyl)-9H-pyrido[3,4-b]indoleEthyl AcrylateDABCONeat, RT64[5]

Expert Interpretation and Prediction:

The data from these β-carboline analogues are highly encouraging. Yields ranging from 27% to 72% were achieved with the standard and cost-effective catalyst DABCO under solvent-free conditions.[5]

For 5-chloro-1H-indole-7-carbaldehyde, we can predict a similar or even superior performance. The electronic activation provided by the C5-chloro substituent should make the C7-aldehyde more receptive to nucleophilic attack by the zwitterionic intermediate. Therefore, yields in the range of 60-80% with common Michael acceptors like methyl or ethyl acrylate are a reasonable expectation under optimized conditions.

One critical observation from the analogue study was a side reaction where acrylonitrile underwent both the MBH reaction at the aldehyde and a Michael addition at the nucleophilic indole nitrogen (N-9).[5] This highlights a potential competing pathway that must be considered and monitored during reaction optimization with our target substrate. N-protection (e.g., with a Boc or SEM group) could be a viable strategy to circumvent this issue if it proves problematic.

Diagrams: Reaction Mechanism and Experimental Workflow

MBH_Mechanism cluster_1 Step 1: Michael Addition cluster_2 Step 2: Aldol Addition (RDS) cluster_3 Step 3: Proton Transfer & Elimination Catalyst DABCO Zwitterion Zwitterionic Enolate (Nucleophile) Catalyst->Zwitterion + Alkene Alkene Activated Alkene (e.g., Methyl Acrylate) Adduct Alkoxide Adduct Zwitterion->Adduct + Aldehyde Aldehyde Aldehyde (5-Cl-Indole-7-CHO) Final_Product MBH Product (Allylic Alcohol) Adduct->Final_Product 1. Proton Transfer 2. Catalyst Elimination

Caption: The catalytic cycle of the DABCO-mediated Morita-Baylis-Hillman reaction.

Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis Start Reagents: - 5-Cl-Indole-7-CHO - Activated Alkene - Catalyst (DABCO) - Solvent (optional) Mix Combine reagents in reaction vessel. Stir at Room Temperature. Start->Mix Monitor Monitor reaction progress by TLC or LC-MS. Mix->Monitor Workup Aqueous Workup (e.g., dilute HCl, brine) Monitor->Workup Upon completion Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Workup->Extract Purify Purify via Column Chromatography (Silica Gel) Extract->Purify Analyze Characterize Product: - NMR (1H, 13C) - Mass Spectrometry - IR Spectroscopy Purify->Analyze Yield Calculate Yield Analyze->Yield

Caption: A generalized experimental workflow for the MBH reaction and analysis.

Detailed Experimental Protocols

The following protocols are designed as robust starting points for investigation. They incorporate best practices and are structured to be self-validating through clear monitoring and characterization steps.

Protocol 1: DABCO-Catalyzed MBH Reaction

Objective: To synthesize methyl 2-((5-chloro-1H-indol-7-yl)(hydroxy)methyl)acrylate.

Materials:

  • 5-chloro-1H-indole-7-carbaldehyde

  • Methyl acrylate

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Dichloromethane (DCM, optional solvent)

  • Ethyl acetate (for extraction)

  • 1M Hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • Reagent Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-chloro-1H-indole-7-carbaldehyde (1.0 eq).

  • Reaction Setup (Neat): Add DABCO (0.2 eq). To this solid mixture, add methyl acrylate (2.0-3.0 eq).

  • Reaction Setup (Solvent): Alternatively, dissolve the aldehyde in a minimal amount of DCM. Add DABCO (0.2 eq) followed by methyl acrylate (2.0-3.0 eq). The use of a solvent can sometimes prevent solidification of the reaction mixture and aid stirring.

  • Reaction Execution: Vigorously stir the mixture at room temperature. The reaction is typically slow, requiring anywhere from 24 hours to several days.

  • Monitoring: Place a small aliquot of the reaction mixture onto a TLC plate and elute with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). Visualize under UV light and/or with a potassium permanganate stain to track the consumption of the starting aldehyde and the appearance of the more polar product spot.

  • Workup: Once the reaction has reached completion (or equilibrium), dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove DABCO), saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: Aza-Morita-Baylis-Hillman (Aza-MBH) Reaction

Objective: To prepare the aza-MBH adduct from a pre-formed imine of 5-chloro-1H-indole-7-carbaldehyde. The aza-MBH reaction is often performed on N-sulfonyl imines due to their enhanced stability and reactivity.[7]

Materials:

  • (E)-N-((5-chloro-1H-indol-7-yl)methylene)-4-methylbenzenesulfonamide (pre-synthesized from the aldehyde and p-toluenesulfonamide)

  • Methyl vinyl ketone (MVK)

  • Triphenylphosphine (PPh₃) or DABCO

  • Tetrahydrofuran (THF, anhydrous)

  • Standard workup and purification reagents as listed in Protocol 1.

Procedure:

  • Reagent Preparation: In an oven-dried, argon-flushed flask, dissolve the N-tosyl imine (1.0 eq) in anhydrous THF.

  • Catalyst Addition: Add the catalyst, either PPh₃ (0.2 eq) or DABCO (0.2 eq). Phosphines are often more effective for aza-MBH reactions.[7]

  • Alkene Addition: Add methyl vinyl ketone (1.5-2.0 eq) dropwise to the stirred solution.

  • Reaction Execution: Stir the reaction at room temperature under an inert atmosphere.

  • Monitoring: Monitor the reaction by TLC, as described in Protocol 1. Aza-MBH reactions are often faster than their standard counterparts.

  • Workup & Purification: Upon completion, concentrate the reaction mixture in vacuo. Directly purify the residue by flash column chromatography on silica gel to isolate the desired allylic amine product.

  • Characterization: Confirm the product structure by NMR and mass spectrometry.

Conclusion and Future Outlook

While direct experimental precedent for the MBH reaction of 5-chloro-1H-indole-7-carbaldehyde is currently absent from the scientific literature, a robust analysis of analogous heteroaromatic systems provides a strong foundation for predicting its successful application. The electronic activation afforded by the C5-chloro substituent suggests that this substrate should perform well, likely providing yields comparable to or exceeding those of related β-carboline aldehydes (60-80%).[5]

The provided protocols offer a clear and logical starting point for researchers in drug discovery and synthetic chemistry. Key areas for optimization will include catalyst choice (DABCO vs. phosphines like PPh₃), the potential need for N-protection to avoid side reactions, and the exploration of various activated alkene partners. The successful development of this reaction will unlock a new avenue for the synthesis of complex, C7-functionalized indoles, further expanding the synthetic chemist's toolkit for creating novel bioactive molecules.

References
  • Zhu, J., & Lu, Z. (2018). Phosphine‐Catalyzed [4+3] Annulation Reaction of Indole Derivatives with MBH Carbonates: A Facile Access to Indole‐1,2‐fused 1,4‐Diazepinones and Azepines. Asian Journal of Organic Chemistry, 7(11), 2293-2296. [Link]

  • Yadav, J. S., & Singh, A. (2024). Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction. RSC Advances, 14(22), 15480-15501. [Link]

  • Wikipedia contributors. (2023). Baylis–Hillman reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Lu, X., Zhang, C., & Xu, Z. (2012). Phosphine Organocatalysis. Topics in Current Chemistry, 314, 145-295. [Link]

  • Peng, J., Li, X., & Chen, Y. (2015). Enantioselective Synthesis of Polycyclic Indole Derivatives Based on aza-Morita–Baylis–Hillman Reaction. ACS Catalysis, 5(11), 6608-6614. [Link]

  • University of California, Irvine. (2003). The Morita-Baylis-Hillman Reaction. UCI Chemistry. [Link]

  • Marcos, C. F., & Cativiela, C. (2010). Enantioselective, Organocatalytic Morita-Baylis-Hillman and Aza-Morita-Baylis-Hillman Reactions: Stereochemical Issues. Molecules, 15(2), 859-897. [Link]

  • Basavaiah, D., & Rao, A. J. (2016). Intramolecular Baylis-Hillman reaction: synthesis of heterocyclic molecules. ARKIVOC, 2016(ii), 172-205. [Link]

  • Wang, T., et al. (2018). Application of Naphthylindole-Derived Phosphines as Organocatalysts in [4 + 1] Cyclizations of o-Quinone Methides with Morita–Baylis–Hillman Carbonates. The Journal of Organic Chemistry, 83(17), 10186-10194. [Link]

  • Declerck, V., Martinez, J., & Lamaty, F. (2009). aza-Baylis−Hillman Reaction. Chemical Reviews, 109(1), 1-48. [Link]

  • Organic Chemistry Portal. Baylis-Hillman Reaction. . [Link]

  • Basavaiah, D., Rao, A. J., & Satyanarayana, T. (2003). Recent Advances in the Baylis−Hillman Reaction and Applications. Chemical Reviews, 103(3), 811-892. [Link]

  • Mondal, S., et al. (2020). NHC-Catalyzed Allylation of Aldehydes with MBH Carbonates and Their Michael Addition–Elimination-Cope Rearrangement Cascade: A Route to rac-Sacubitril. Organic Letters, 22(12), 4657-4662. [Link]

  • Browne, D. L., et al. (2020). Expedient Organocatalytic Aza-Morita–Baylis–Hillman Reaction through Ball-Milling. The Journal of Organic Chemistry, 85(24), 16278-16287. [Link]

  • Das, P. J., & Das, S. (2017). ACTIVITY OF DABCO: CATALYTIC SCOPE IN ORGANIC SYNTHESIS. Journal of Applied and Fundamental Sciences, 3(2), 79-86. [Link]

  • Kumar, A., et al. (2022). Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. Beilstein Journal of Organic Chemistry, 18, 926-934. [Link]

  • Wang, Y., et al. (2023). Phosphine-catalyzed asymmetric aza-Morita–Baylis–Hillman reaction of endocyclic ketimines and activated alkenes. Organic Chemistry Frontiers, 10(14), 3505-3511. [Link]

  • Kumar, A., et al. (2022). Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. PMC. [Link]

  • Yadav, J. S., & Singh, A. (2024). Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction. RSC Advances, 14, 15480-15501. [Link]

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Safety & Regulatory Compliance

Safety

5-chloro-1H-indole-7-carbaldehyde proper disposal procedures

As a Senior Application Scientist, I recognize that handling functionalized heterocycles like 5-chloro-1H-indole-7-carbaldehyde requires more than a cursory glance at a standard Safety Data Sheet (SDS). This compound—a c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling functionalized heterocycles like 5-chloro-1H-indole-7-carbaldehyde requires more than a cursory glance at a standard Safety Data Sheet (SDS). This compound—a critical intermediate in drug discovery and the synthesis of bioactive indole derivatives—presents unique logistical and safety challenges. The convergence of a halogenated aromatic ring and a reactive carbaldehyde moiety dictates a precise, self-validating protocol for laboratory safety and environmental compliance.

This guide provides the authoritative causality behind the handling of this chemical, ensuring that your laboratory operations are both scientifically sound and strictly compliant with environmental regulations.

Part 1: Chemical Hazard Profile & Mechanistic Causality

To implement a robust safety and disposal protocol, we must first understand the causality behind the chemical's behavior. The specific disposal requirements for 5-chloro-1H-indole-7-carbaldehyde are driven by two distinct functional groups:

  • The Halogenated Indole Core: The presence of the chlorine atom at the 5-position significantly increases the thermal oxidation stability (TOS) of the molecule. During disposal, standard low-temperature combustion can lead to incomplete destruction and the potential formation of highly toxic polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). Furthermore, combustion of chlorinated organics generates corrosive hydrogen chloride (HCl) gas, necessitating specialized emission controls 1[1].

  • The Carbaldehyde Moiety: The aldehyde group at the 7-position is highly electrophilic. If improperly segregated with primary or secondary amines in a liquid waste carboy, it can undergo an exothermic Schiff base formation (imine condensation). Additionally, aldehydes are susceptible to auto-oxidation to their corresponding carboxylic acids if exposed to strong oxidizers, which can pressurize sealed waste containers over time2[2].

Part 2: Quantitative Data Presentation

Table 1: Hazard Classification & PPE Specifications Based on extrapolated data for structurally analogous halogenated indole-carboxaldehydes.

CategorySpecification / Hazard ClassCausality & Mitigation
Acute Toxicity Category 4 (Oral) - H302Harmful if swallowed. Mitigation: Strict prohibition of food/drink in the handling area; mandatory hand washing3[3].
Irritation Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)Causes serious eye/skin irritation. Mitigation: Nitrile gloves (EN 374 compliant) and chemical safety goggles 2[2].
Respiratory STOT SE 3 (H335)Dust/aerosols may cause respiratory irritation. Mitigation: Handle exclusively within a certified Class II biological safety cabinet or chemical fume hood3[3].
Incompatibilities Strong oxidizers, strong bases, aminesPrevents exothermic oxidation or condensation reactions in waste streams.

Table 2: Incineration Parameters for Halogenated Organics Mandatory parameters for the thermal destruction of chlorinated waste to prevent dioxin formation.

ParameterRequired StandardScientific Rationale
Primary Chamber Temp. 850°C ± 25°CInitiates volatilization and primary combustion of the organic matrix4[4].
Secondary Chamber Temp. > 1100°COvercomes the activation energy required to break the C-Cl bond, preventing PCDD/F formation4[4].
Residence Time ≥ 2.0 secondsEnsures complete thermal oxidation of all volatilized gases before exhaust4[4].
Emission Control Caustic ScrubberNeutralizes the highly corrosive HCl gas generated during the destruction of the chlorine atom1[1].

Part 3: Standard Operating Procedures (SOPs)

SOP 1: Immediate Spill Response & Decontamination

A self-validating protocol for accidental release.

  • Evacuate and Ventilate: Immediately clear personnel from the immediate vicinity. Ensure the laboratory's HVAC system is functioning to dilute any aerosolized dust.

  • Don Appropriate PPE: Double-layer nitrile gloves, a fitted N95 or P100 particulate respirator (if outside a fume hood), and chemical splash goggles.

  • Containment (No Sweeping): Do not dry sweep the powder, as this aerosolizes the active pharmaceutical intermediate (API). Gently cover the spill with a damp, inert absorbent pad or slightly wet the powder with a compatible solvent (e.g., a small amount of isopropanol) to suppress dust.

  • Collection: Use non-sparking spatulas to scoop the wetted material into a wide-mouth, high-density polyethylene (HDPE) hazardous waste container.

  • Decontamination: Wash the affected surface with a mild detergent solution, followed by an alcohol wipe.

  • Validation Check: Visually inspect the area under bright light. If available, utilize a handheld UV lamp (many functionalized indoles exhibit fluorescence under 254 nm or 365 nm UV light) to verify that zero residual compound remains on the benchtop.

SOP 2: Waste Segregation & Disposal Workflow

Because 5-chloro-1H-indole-7-carbaldehyde contains halogens, it is subject to strict Resource Conservation and Recovery Act (RCRA) guidelines regarding halogenated organic waste 5[5].

  • Segregation: Never mix this compound's waste with non-halogenated solvents. Do not mix with amine-containing waste (e.g., triethylamine, pyridine) due to the reactive aldehyde group.

  • Packaging:

    • Solid Waste: Place contaminated consumables (weigh boats, pipette tips, gloves) into a dedicated, heavy-duty polyethylene bag, sealed inside a rigid secondary container.

    • Liquid Waste: Collect solvent solutions containing the compound in dedicated amber glass carboys labeled specifically for "Halogenated Organic Waste."

  • Labeling: Apply a GHS-compliant Hazardous Waste label immediately upon adding the first drop/particle of waste. Mark the specific hazards: "Toxic, Irritant, Halogenated Organic."

  • Manifesting for Thermal Destruction: Coordinate with your Environmental Health & Safety (EHS) department to ensure the waste manifest explicitly states the presence of chlorinated aromatics.

  • Validation Check: Audit your waste disposal contractor's capabilities. Confirm that they utilize twin-chamber incinerators equipped with caustic scrubbers capable of reaching >1100°C for a minimum of 2 seconds4[4].

Part 4: Mandatory Visualization

The following diagram illustrates the logical workflow for segregating and disposing of halogenated indole derivatives to ensure regulatory compliance and environmental safety.

G Start 5-chloro-1H-indole-7-carbaldehyde Waste Generation Solid Solid Waste (Powder, PPE, Consumables) Start->Solid Liquid Liquid Waste (Organic Solvent Solutions) Start->Liquid SolidPack Seal in compatible polyethylene containers Solid->SolidPack LiquidPack Segregate from amines/oxidizers. Store in amber glass carboys. Liquid->LiquidPack Label Label: 'Hazardous Waste - Halogenated Organic' SolidPack->Label LiquidPack->Label Incineration Twin-Chamber Incineration Primary: 850°C | Secondary: >1100°C Residence Time: >2s Label->Incineration Scrubber Caustic Scrubber (Neutralizes HCl emissions) Incineration->Scrubber

Figure 1: Procedural workflow for the segregation, packaging, and thermal destruction of halogenated indole waste.

Part 5: References

  • EPA Technical Resource Document : Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. 1

  • CPRI Guidelines : Guidelines for PCBs, PCB-Containing Equipment and Waste Disposal. Central Power Research Institute. 4

  • EPA RCRA Guidance : Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency. 5

  • Synquest Labs SDS : 5-Chloroindole-2-carboxylic acid Safety Data Sheet. Synquest Laboratories, Inc. 3

  • Cayman Chemical SDS : Indole-3-carboxaldehyde Safety Data Sheet. Cayman Chemical Co. 2

Sources

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